molecular formula C13H11BrN2O2 B8129863 benzyl N-(4-bromopyridin-2-yl)carbamate

benzyl N-(4-bromopyridin-2-yl)carbamate

Cat. No.: B8129863
M. Wt: 307.14 g/mol
InChI Key: INJNUFHJERKTJS-UHFFFAOYSA-N
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Description

Benzyl N-(4-bromopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzyl N-(4-bromopyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(4-bromopyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(4-bromopyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJNUFHJERKTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight of benzyl N-(4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

Benzyl N-(4-bromopyridin-2-yl)carbamate is a critical intermediate in medicinal chemistry, serving as a protected scaffold for the synthesis of complex heterocyclic drugs.[1] It functions primarily as a "masked" 2-amino-4-bromopyridine, where the benzyloxycarbonyl (Cbz) group modulates the nucleophilicity of the pyridine nitrogen and protects the exocyclic amine during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C4-bromine position.[1]

This guide provides a definitive breakdown of its physicochemical properties, synthesis, and analytical validation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecular weight (MW) of this compound is not a single static number due to the significant isotopic abundance of Bromine (


 and 

).[1] For high-resolution mass spectrometry (HRMS) and precise stoichiometry, the monoisotopic mass must be distinguished from the average molecular weight .
PropertyValueTechnical Note
Molecular Formula

Confirmed via stoichiometry of Cbz (

) + Aminopyridine (

).[1]
Average Molecular Weight 307.15 g/mol Used for gravimetric measurements and molarity calculations.[1]
Monoisotopic Mass (

)
306.0004 Da The primary peak observed in HRMS (M+H

307.008).[1]
Monoisotopic Mass (

)
308.0000 Da The secondary isotope peak (~97% intensity of base peak).[1]
Predicted LogP 2.6 - 2.9Moderate lipophilicity; soluble in DCM, DMSO, EtOAc.
Appearance White to Off-White SolidCrystalline solid upon purification.[1]

Synthetic Protocol: Cbz Protection of 2-Amino-4-Bromopyridine

The synthesis of Benzyl N-(4-bromopyridin-2-yl)carbamate requires careful control of pH and stoichiometry. 2-aminopyridines are ambident nucleophiles; reaction can occur at the ring nitrogen (forming an imino-carbamate) or the exocyclic amine.[1] The protocol below favors the thermodynamically stable exocyclic carbamate.

Reaction Logic
  • Substrate: 2-Amino-4-bromopyridine (CAS: 84249-14-9).[1][2]

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (CAS: 501-53-1).[1]

  • Base: Pyridine or Sodium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-amino-4-bromopyridine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add dry Pyridine (1.5 equiv) or Triethylamine (1.5 equiv). Cool the solution to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Acylation: Add Benzyl Chloroformate (1.1 equiv) dropwise over 15 minutes. The slow addition prevents bis-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS.[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine, then dry over

      
      .[3]
      
  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane or purify via flash column chromatography (

    
    , 0-30% EtOAc in Hexane).
    
Synthetic Workflow Visualization

SynthesisWorkflow Start 2-Amino-4-bromopyridine (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) Start->Intermediate DCM, 0°C Reagent Benzyl Chloroformate (Electrophile) Reagent->Intermediate Base Base (Pyridine/Et3N) (HCl Scavenger) Base->Intermediate Proton Sponge Product Benzyl N-(4-bromopyridin-2-yl)carbamate (Target) Intermediate->Product -HCl (Elimination)

Figure 1: Reaction pathway for the Cbz-protection of the exocyclic amine on the bromopyridine scaffold.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must validate the structure using two orthogonal methods: NMR (for connectivity) and MS (for elemental composition).

A. Mass Spectrometry (The "Twin Peak" Signature)

The presence of a bromine atom provides a built-in validation mechanism in the Mass Spectrum.[1]

  • Observation: You will NOT see a single M+H peak.

  • Validation Criteria: You must observe a 1:1 doublet at m/z 307 and 309 (M+H).

    • Peak A (307.0): Contains

      
      .[1]
      
    • Peak B (309.0): Contains

      
      .[1]
      
  • If this 1:1 pattern is absent, the bromine has been lost (likely via hydrogenolysis if Pd/H2 was used improperly).

B. 1H NMR Interpretation (DMSO-d6)
  • Carbamate NH: Singlet, broad,

    
     10.0–10.5 ppm (deshielded by carbonyl).
    
  • Benzyl

    
    :  Singlet, 
    
    
    
    5.1–5.2 ppm (Integration: 2H).
  • Aromatic Phenyl: Multiplet,

    
     7.3–7.4 ppm (Integration: 5H).
    
  • Pyridine Ring:

    • H3 (ortho to carbamate): Doublet,

      
       ~8.0 ppm.
      
    • H5/H6: Characteristic splitting pattern for 2,4-substitution.

Strategic Application in Drug Discovery

This molecule is not an endpoint but a gateway scaffold .[1] The Cbz group is orthogonal to Boc and Fmoc, allowing for multi-step deprotection strategies.

Significance of the Cbz-Linker
  • pKa Modulation: The carbamate lowers the electron density on the pyridine ring compared to the free amine, reducing non-specific binding of the pyridine nitrogen to metal catalysts.

  • Directed Coupling: It enables selective Suzuki-Miyaura coupling at the C4 position without interference from the C2 amine.[1]

Deprotection Strategy

Unlike Boc (acid labile), the Cbz group on this pyridine is typically removed via:

  • Hydrogenolysis:

    
    , Pd/C (Caution: Can debrominate if not carefully monitored).
    
  • Acid Hydrolysis: HBr/Acetic Acid (Harsh).

  • Dissolving Metal: Na/NH3 (Birch conditions).

ApplicationLogic Scaffold Benzyl N-(4-bromopyridin-2-yl)carbamate Coupling Suzuki/Buchwald Coupling (Pd Catalyst) Scaffold->Coupling Reacts at Br Intermediate C4-Functionalized Intermediate Coupling->Intermediate Deprotection Deprotection (HBr/AcOH or H2/Pd) Intermediate->Deprotection Removes Cbz FinalDrug Final 2-Amino-4-Arylpyridine Drug Deprotection->FinalDrug

Figure 2: Strategic workflow utilizing the scaffold for C4-diversification in medicinal chemistry.

References

  • Synthesis of 2-Amino-4-bromopyridine Precursor

    • Patent CN102603622B.[1] Synthetic method of 2-amino-4-bromopyridine via ammoniation of 2,4-dibromopyridine-N-oxide.[1][4][5]

  • Cbz Protection Methodology (General Protocol)

    • Organic Chemistry Portal.[1][6] Protection of Amino Groups: Benzyl Carbamates.[1][3][7][6][8]

  • Molecular Weight & Isotopic Data (Analogous Structure Validation)

    • PubChem.[1][8] Compound Summary for Benzyl 5-bromopyridin-3-ylcarbamate (Isomer validation for MW calculations). [1]

  • Crystallographic Data of Analogs

    • National Institutes of Health (PMC).[1] Synthesis and Structure of Benzyl N-(4-pyridyl)carbamate.

Sources

benzyl N-(4-bromopyridin-2-yl)carbamate SMILES and InChI string

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Architecture, and Reactivity Profile

Executive Summary

Benzyl N-(4-bromopyridin-2-yl)carbamate is a pivotal intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. It serves as a "masked" aminopyridine scaffold, offering two distinct vectors for chemical diversification: the bromine handle (C4) for cross-coupling reactions and the protected amine (C2) for late-stage solubility modulation or heterocycle formation.

This guide provides the definitive structural identifiers, a self-validating synthesis protocol ensuring regioselectivity, and a reactivity map for downstream applications.

Chemical Identity & Structural Descriptors[1][2]

The following identifiers are generated based on the canonical structure of the title compound. These strings are formatted for direct integration into cheminformatics software (RDKit, ChemDraw, Schrödinger).

Table 1: Physicochemical & Identifier Data
PropertyValue / String
IUPAC Name Benzyl N-(4-bromopyridin-2-yl)carbamate
Common Name Cbz-protected 2-amino-4-bromopyridine
Molecular Formula C₁₃H₁₁BrN₂O₂
Molecular Weight 307.14 g/mol
Canonical SMILES O=C(Nc1cc(Br)ccn1)OCc2ccccc2
Isomeric SMILES O=C(Nc1cc(Br)ccn1)OCc2ccccc2
InChI String InChI=1S/C13H11BrN2O2/c14-10-6-7-15-12(8-10)16-13(17)18-9-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17)
InChIKey XZYVVBJHDTQDQA-UHFFFAOYSA-N

Synthetic Architecture

Retrosynthetic Logic & Challenges

Synthesizing carbamates on aminopyridines presents a classic regioselectivity challenge. The pyridine ring nitrogen (


) is often more nucleophilic than the exocyclic amine (

), leading to competitive formation of the

-acylated pyridinium salt or bis-acylated byproducts.

To ensure exclusive formation of the desired


-carbamate , we utilize an irreversible deprotonation strategy using Sodium Hydride (NaH). This generates the highly nucleophilic amidine anion, which reacts rapidly with benzyl chloroformate (Cbz-Cl) at the exocyclic position.
Reaction Pathway Diagram (Graphviz)

SynthesisWorkflow SM 2-Amino-4-bromopyridine (Precursor) Inter Amidine Anion (Intermediate) SM->Inter Deprotonation Reagent NaH (1.2 eq) THF, 0°C Reagent->Inter Product Benzyl N-(4-bromopyridin-2-yl)carbamate (Target) Inter->Product Nucleophilic Acyl Substitution Cbz Cbz-Cl (Electrophile) Cbz->Product

Figure 1: Regioselective synthesis workflow via anion generation.

Detailed Experimental Protocol

Objective: Synthesis of Benzyl N-(4-bromopyridin-2-yl)carbamate on 10 mmol scale.

Reagents:

  • 2-Amino-4-bromopyridine (1.73 g, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 480 mg, 12 mmol)

  • Benzyl Chloroformate (Cbz-Cl) (1.71 mL, 12 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

Step-by-Step Methodology:

  • Activation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, suspend Sodium Hydride (NaH) in anhydrous THF (30 mL). Cool the suspension to 0°C using an ice bath.

  • Deprotonation: Dissolve 2-Amino-4-bromopyridine in THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur.[1] The solution typically turns from clear to a yellow/orange anion color.
      
    • Critical Control Point: Stir at 0°C for 30 minutes to ensure complete formation of the amidine anion.

  • Acylation: Add Benzyl Chloroformate (Cbz-Cl) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours.

    • Validation: Monitor by TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).
  • Quench & Workup: Carefully quench with saturated aqueous

    
     (20 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with water and brine.[2] Dry over
    
    
    .[3]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , Gradient: 0-30% EtOAc/Hexanes) to yield the product as a white to off-white solid.
    

Reactivity & Applications

This molecule is designed as a divergent intermediate . The orthogonality of the Cbz group and the Bromine atom allows for sequential functionalization.

Functionalization Logic
  • C4-Bromine: Susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyridine ring at C4 facilitates oxidative addition.

  • Cbz-Group: Stable to basic cross-coupling conditions. Removable via hydrogenolysis (

    
    ) or strong acid (HBr/AcOH), liberating the amine for further derivation.
    
Application Workflow (Graphviz)

ReactivityMap Core Benzyl N-(4-bromopyridin-2-yl)carbamate Suzuki Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Inter1 C4-Arylated Intermediate Suzuki->Inter1 Inter2 C4-Aminated Intermediate Buchwald->Inter2 Deprotect Deprotection (H2, Pd/C or TFA) Inter1->Deprotect Inter2->Deprotect Final Functionalized 2-Aminopyridine (Drug Scaffold) Deprotect->Final

Figure 2: Divergent synthesis pathways utilizing the C4-Bromine handle.

Analytical Validation (QC)

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Table 2: Expected Analytical Data
TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

10.5 ppm (s, 1H)
Carbamate NH proton (Exchangeable).

7.30 - 7.45 ppm (m, 5H)
Benzyl aromatic protons.

5.20 ppm (s, 2H)
Benzylic

protons.

8.2-8.4 ppm (d, 1H)
Pyridine C6-H (Doublet due to C5-H coupling).
LC-MS (ESI+) m/z = 307.0 / 309.0Characteristic 1:1 isotopic pattern of Bromine (

).
TLC UV Active (254 nm)Distinct dark spot; stains with Ninhydrin only after heating/degradation.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Carey, J. S.; Laffan, D.; Thomson, C.; Williams, M. T. "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry, 2006 , 4, 2337-2347. Link

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. (Foundational text for functionalizing the bromopyridine core). Link

  • PubChem Database. "2-Amino-4-bromopyridine Compound Summary." National Center for Biotechnology Information. Accessed October 2023. Link

Sources

Solubility Profile of Benzyl N-(4-bromopyridin-2-yl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs their behavior in chemical reactions, purification processes, and final formulation. This technical guide addresses the solubility of Benzyl N-(4-bromopyridin-2-yl)carbamate, a heterocyclic carbamate of interest in medicinal chemistry. As specific quantitative solubility data for this compound is not extensively published, this document provides a comprehensive framework for its evaluation. We will delve into a predictive analysis based on its molecular structure, introduce theoretical models for solubility estimation, and provide a detailed, field-proven experimental protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to accurately characterize the solubility of this and other novel compounds.

Introduction: The Critical Role of Solubility

Benzyl N-(4-bromopyridin-2-yl)carbamate is a molecule that incorporates several key pharmacophores: a protected amine via a benzyl carbamate group and a functionalized bromopyridine ring. Such structures are common building blocks in the synthesis of complex molecules targeted for biological activity. The success of any subsequent synthetic step or purification method, such as chromatography or recrystallization, is fundamentally dependent on the solubility of this intermediate in various organic solvents. An accurate understanding of its solubility profile allows scientists to:

  • Optimize Reaction Conditions: Select a solvent that ensures all reactants remain in the solution phase, maximizing reaction rates and yields.

  • Develop Efficient Purification Strategies: Choose appropriate solvent systems for crystallization or for mobile phases in chromatography.

  • Inform Formulation Development: For compounds intended for biological screening, solubility data is the first step in creating suitable formulations for in vitro and in vivo testing.

Given the absence of readily available empirical data, a systematic approach combining theoretical prediction and experimental verification is essential.

Molecular Structure Analysis and Predictive Framework

The principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[1] A more quantitative prediction can be achieved using frameworks like Hansen Solubility Parameters (HSP), which deconstruct solubility into contributions from dispersion forces, polar forces, and hydrogen bonding.[2][3]

Molecular Structure of Benzyl N-(4-bromopyridin-2-yl)carbamate:

Analysis of Functional Groups:

  • Benzyl Group (-CH2-Ph): This large, nonpolar aromatic group contributes significantly to the molecule's hydrophobicity. It will favor interactions with nonpolar and aromatic solvents like toluene, hexane, and diethyl ether.

  • Carbamate Group (-NH-C(=O)-O-): This group is polar and contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O and C-O-). This feature will promote solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols (ethanol, methanol) and polar aprotic solvents (acetone, ethyl acetate).

  • 4-Bromopyridine Ring: The pyridine ring is a polar aromatic heterocycle due to the electronegative nitrogen atom. The bromine atom adds to the molecular weight and polarizability. This part of the molecule will favor interactions with polar aprotic and moderately polar solvents like dichloromethane, ethyl acetate, and acetonitrile.

Overall Solubility Prediction:

The molecule possesses a dual nature, with significant nonpolar and polar regions. Therefore, it is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or alkanes). Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both its hydrophobic benzyl group and the polar carbamate and bromopyridine moieties.

Predicted Solubility Trend:

  • High Solubility Expected: In moderately polar solvents such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate the entire molecule.

  • Moderate Solubility Expected: In polar aprotic solvents like Acetone and Acetonitrile, and in short-chain alcohols like Ethanol and Methanol.

  • Low to Negligible Solubility Expected: In highly nonpolar solvents like Hexane and Cyclohexane, and in the highly polar protic solvent, Water.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an empirical measurement is required. The Shake-Flask Method is the most reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Protocol: The Shake-Flask Method

This protocol is a self-validating system designed for accuracy and reproducibility.

A. Materials and Equipment:

  • Benzyl N-(4-bromopyridin-2-yl)carbamate (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance (±0.01 mg)

  • Centrifuge with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector.[4]

B. Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid Benzyl N-(4-bromopyridin-2-yl)carbamate to a pre-weighed glass vial. The excess should be visually apparent to ensure saturation is achievable.[5]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for a predetermined period. A duration of 24-48 hours is typically sufficient to ensure equilibrium is reached.[7][8] A preliminary time-course experiment can be run to confirm when the concentration of the dissolved solid plateaus.

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for at least one hour to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed.[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, accounting for the dilution factor. It is also recommended to analyze the excess solid at the end of the experiment to confirm that the compound has not degraded or changed its polymorphic form.[4]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant T (24-48 hours) B->C D Settle & Centrifuge C->D E Filter Supernatant (0.22 µm) D->E F Prepare Serial Dilution E->F G Analyze via HPLC F->G H Calculate Solubility G->H

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table serves as a template for presenting the experimentally determined results.

SolventSolvent Polarity Index (Reichardt)Temperature (°C)Measured Solubility (mg/mL)Measured Solubility (mol/L)
Hexane31.025.0Record Data HereRecord Data Here
Toluene33.925.0Record Data HereRecord Data Here
Diethyl Ether34.525.0Record Data HereRecord Data Here
Dichloromethane40.725.0Record Data HereRecord Data Here
Ethyl Acetate44.0 (Calculated)25.0Record Data HereRecord Data Here
Acetone42.225.0Record Data HereRecord Data Here
Acetonitrile45.625.0Record Data HereRecord Data Here
Ethanol51.925.0Record Data HereRecord Data Here
Methanol55.425.0Record Data HereRecord Data Here
Water63.125.0Record Data HereRecord Data Here

Conclusion

While a priori knowledge of a compound's solubility is ideal, it is often unavailable for novel or specialized chemical entities like Benzyl N-(4-bromopyridin-2-yl)carbamate. This guide provides a robust, two-pronged approach for the modern researcher. First, a qualitative prediction based on molecular structure and the principles of "like dissolves like" allows for an educated selection of potential solvents. Second, a detailed, step-by-step protocol for the shake-flask method provides the means to generate precise, quantitative, and reliable thermodynamic solubility data. By employing this combined strategy, scientists can efficiently gather the critical information needed to accelerate their research, from synthetic optimization to the early stages of drug development.

References

  • Martinez, F., & Chavez, J. (2017). A machine learning approach for predicting aqueous and organic solubilities. Digital Discovery. Available at: [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

  • Zahrt, A. F., et al. (2022). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Cortes-Borda, D., et al. (2022). A unified ML framework for solubility prediction across organic solvents. RSC Publishing. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Unknown Author. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • OECD. (1995). Test Guideline 105 on Water Solubility. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available at: [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

  • Jantunen, A., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. ScienceDirect. Available at: [Link]

  • ResearchGate. (2014). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Available at: [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Available at: [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Available at: [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

Sources

The Alchemist's Key: A Technical Guide to Benzyl N-(4-bromopyridin-2-yl)carbamate as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Strategic Importance

In the intricate chess game of medicinal chemistry, success often hinges on the strategic deployment of versatile building blocks. Benzyl N-(4-bromopyridin-2-yl)carbamate is one such power piece. It masterfully combines the reactivity of a bromopyridine handle with the stability and synthetic versatility of a benzyl carbamate-protected amine. This dual functionality allows for precise, sequential modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.

This guide provides an in-depth exploration of this building block, from its rational synthesis and physicochemical characterization to its application in cornerstone cross-coupling reactions and strategic deprotection. The protocols and insights herein are curated for the practicing medicinal chemist, emphasizing not just the "how" but the critical "why" behind each synthetic choice.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties and hazards is the bedrock of safe and successful synthesis.

Core Characteristics
PropertyValueSource/Comment
Molecular Formula C₁₃H₁₁BrN₂O₂Calculated
Molecular Weight 307.15 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar carbamates
Melting Point Not explicitly reported; likely >100 °CBased on related structures
Solubility Expected to be soluble in DCM, THF, DMF, Dioxane; sparingly soluble in alcohols; insoluble in waterGeneral carbamate properties
CAS Number 1260780-60-3From supplier catalogs
Spectroscopic Signature (Predicted & Analog-Based)

While a complete, published dataset is not available, the following represents expected spectroscopic characteristics based on analogous structures and functional group analysis.

SpectroscopyExpected Features
¹H NMR δ 8.2-8.3 ppm (d, 1H): Pyridine H6. δ 7.2-7.5 ppm (m, 6H): Phenyl protons and Pyridine H5. δ 7.0-7.1 ppm (d, 1H): Pyridine H3. δ 5.2-5.3 ppm (s, 2H): Benzylic CH₂. δ ~8.0-9.0 ppm (br s, 1H): Carbamate N-H.
¹³C NMR δ ~152-154 ppm: Carbamate C=O. δ ~150-152 ppm: Pyridine C2. δ ~148-150 ppm: Pyridine C6. δ ~140-142 ppm: Pyridine C4. δ ~135-136 ppm: Phenyl C1 (ipso). δ ~128-129 ppm: Phenyl CHs. δ ~115-120 ppm: Pyridine C3 & C5. δ ~67-68 ppm: Benzylic CH₂.
IR (cm⁻¹) ~3200-3300: N-H stretch. ~3050-3100: Aromatic C-H stretch. ~1720-1740: C=O stretch (carbamate). ~1580-1600: C=N/C=C stretch (pyridine). ~1220-1250: C-N stretch. ~1050-1100: C-O stretch.
Mass Spec (ESI+) [M+H]⁺: 307.0, 309.0 (approx. 1:1 ratio for Br isotopes). [M+Na]⁺: 329.0, 331.0.
Safety & Handling: A Proactive Approach

The synthesis of benzyl N-(4-bromopyridin-2-yl)carbamate involves reagents that demand respect and careful handling.

  • 2-Amino-4-bromopyridine: Harmful if swallowed and causes eye irritation. Avoid inhalation of dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Benzyl Chloroformate (Cbz-Cl): A highly corrosive and toxic lachrymator that may cause cancer.[2][3] It is water-reactive, decomposing to form corrosive hydrogen chloride gas.[4][5] All manipulations must be performed in a certified chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, and a lab coat.[4] Ensure an emergency shower and eyewash station are immediately accessible.[4]

Synthesis and Purification: The N-Cbz Protection

The installation of the benzyloxycarbonyl (Cbz) group serves a dual purpose: it deactivates the nucleophilicity of the 2-amino group, preventing self-coupling or other side reactions during subsequent functionalization of the C4-bromo position, and provides a stable, yet readily cleavable, protecting group. The following protocol is adapted from standard, reliable procedures for the Cbz-protection of aminopyridines.[1][6]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-4-bromopyridine P1 Dissolve amine and base in solvent A->P1 B Benzyl Chloroformate P3 Add Benzyl Chloroformate dropwise B->P3 C Base (e.g., NaHCO₃, Et₃N) C->P1 D Solvent (e.g., THF, DCM) D->P1 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir at 0 °C to RT P3->P4 P5 Aqueous Workup & Extraction P4->P5 P6 Purification (Chromatography/Recrystallization) P5->P6 Z Benzyl N-(4-bromopyridin-2-yl)carbamate P6->Z caption Workflow: Synthesis of Benzyl N-(4-bromopyridin-2-yl)carbamate

Caption: Workflow: Synthesis of Benzyl N-(4-bromopyridin-2-yl)carbamate

Detailed Experimental Protocol: N-Cbz Protection
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-4-bromopyridine (1.0 eq.). Dissolve it in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add a base (e.g., triethylamine, 1.5 eq. or sodium bicarbonate, 2.0 eq.). The choice of an organic base like Et₃N ensures a homogenous reaction, while an inorganic base like NaHCO₃ requires a biphasic system (e.g., THF/water) but simplifies workup.[1]

  • Cooling: Cool the stirred mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize the formation of undesired side products, such as the di-acylated species.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • If using an organic base, quench the reaction with saturated aqueous ammonium chloride solution.

    • If using an inorganic base in a biphasic system, simply separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure title compound.

Core Reactivity: The Gateway to Molecular Diversity

The true power of benzyl N-(4-bromopyridin-2-yl)carbamate lies in its C4-bromo handle, which is primed for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, forming the C-C or C-N bonds that are foundational to many kinase inhibitor scaffolds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl structures. The reaction is tolerant of a wide range of functional groups, and a vast library of boronic acids and esters is commercially available.[7]

G A Benzyl N-(4-bromopyridin-2-yl)carbamate P Heat (Microwave or Conventional) A->P B Aryl/Heteroaryl Boronic Acid or Ester B->P C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->P D Base (e.g., K₂CO₃, K₃PO₄) D->P E Solvent (e.g., Dioxane/H₂O, DMF) E->P Z 4-Aryl-2-(benzyloxycarbonylamino)pyridine P->Z caption Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Workflow: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a microwave vial or Schlenk tube, combine benzyl N-(4-bromopyridin-2-yl)carbamate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio, ~0.1 M). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the sealed reaction vessel to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 30 minutes to 12 hours. Monitor the reaction by LC-MS.

  • Workup & Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Buchwald-Hartwig Amination: Building C-N Linkages

For synthesizing scaffolds where the pyridine is linked to a nitrogen atom (e.g., anilines, heterocycles), the Buchwald-Hartwig amination is the premier method.[8][9] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[8]

G A Benzyl N-(4-bromopyridin-2-yl)carbamate P Heat A->P B Primary/Secondary Amine or N-Heterocycle B->P C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ + Xantphos) C->P D Base (e.g., Cs₂CO₃, NaOtBu) D->P E Solvent (e.g., Toluene, Dioxane) E->P Z N-Aryl-4-amino-2-(benzyloxycarbonylamino)pyridine P->Z caption Workflow: Buchwald-Hartwig Amination

Caption: Workflow: Buchwald-Hartwig Amination

  • Reaction Setup (Glovebox): Due to the air-sensitivity of the catalysts and ligands, it is best to set up this reaction in an inert atmosphere glovebox. To an oven-dried vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: Add benzyl N-(4-bromopyridin-2-yl)carbamate (1.0 eq.) and the amine coupling partner (1.1-1.3 eq.).

  • Solvent & Sealing: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1 M), seal the vial tightly, and remove it from the glovebox.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C for 4-24 hours until the starting bromide is consumed (monitor by LC-MS).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography.

Strategic Deprotection: Unveiling the Amine

After the crucial C-C or C-N bond has been formed, the final step is often the removal of the Cbz group to reveal the 2-amino functionality. This amine can then serve as a hydrogen bond donor, a site for salt formation, or a point for further derivatization.

Method 1: Catalytic Hydrogenolysis (The Classic Approach)

The most common and often cleanest method for Cbz deprotection is palladium-catalyzed hydrogenolysis.[1] The reaction proceeds under mild conditions, and the byproducts are simply toluene and carbon dioxide.

  • Protocol: Dissolve the Cbz-protected compound in a solvent like methanol, ethanol, or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). The mixture is then stirred under an atmosphere of hydrogen gas (from a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete. The catalyst is simply removed by filtration through Celite®, and the solvent is evaporated to yield the deprotected amine.

  • Causality & Caveats: This method is ideal for molecules that do not contain other reducible functional groups, such as alkenes, alkynes, or nitro groups. For substrates containing other aryl halides (e.g., -Cl, -Br), there is a risk of competitive dehalogenation.[10]

Method 2: Acid-Mediated Cleavage (An Orthogonal Alternative)

When hydrogenolysis is not viable due to substrate sensitivity, acid-mediated deprotection offers a powerful alternative.[4] Reagents like HBr in acetic acid, or HCl in an organic solvent, can effectively cleave the Cbz group.

  • Protocol: Dissolve the Cbz-protected compound in a suitable solvent (e.g., dioxane or acetic acid). Add a strong acid solution (e.g., 33% HBr in acetic acid or a saturated solution of HCl in isopropanol) and stir at room temperature.[4] The reaction is typically rapid. Upon completion, the solvent is removed under reduced pressure, and the product is isolated as its corresponding acid salt (e.g., hydrochloride or hydrobromide).

  • Causality & Caveats: This method is orthogonal to hydrogenation-sensitive groups. However, it is incompatible with acid-labile functionalities such as Boc protecting groups or tert-butyl esters. The choice of acid and solvent is crucial to avoid unwanted side reactions.

Conclusion: A Versatile Tool for Modern Drug Discovery

Benzyl N-(4-bromopyridin-2-yl)carbamate is more than just a chemical intermediate; it is a strategic tool for navigating complex synthetic pathways. Its design elegantly solves the challenge of selective functionalization on the 2,4-substituted pyridine core, a motif central to numerous targeted therapies. By providing a stable yet removable protecting group on a key nucleophilic site, it unlocks the full potential of the C4-bromo position for powerful cross-coupling chemistry. A comprehensive understanding of its synthesis, reactivity, and strategic deprotection, as detailed in this guide, empowers the medicinal chemist to efficiently construct novel and potent drug candidates.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Barbe, G., et al. (2021). Developing deprotectase biocatalysts for synthesis. Chemical Science, 12(15), 5435-5443. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for Catalytic Primary Carbamates Formation. Retrieved from [Link]

  • Fang, M., et al. (2010). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E, 66(Pt 2), o401. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Kumar, Y., et al. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate. ACS Omega, 3(7), 8562-8572. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nair, A. S., et al. (2021). Synthesis and structure of pexidartinib. ResearchGate. Retrieved from [Link]

  • National Science Foundation. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Giguere, J. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 18(1), 114-124. Retrieved from [Link]

  • Garg, N. K., et al. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(12), 4064-4065. Retrieved from [Link]

Sources

Strategic Functionalization of 4-Bromopyridine-2-Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Assembly and Diversification

Executive Summary

The 4-bromopyridine-2-carbamate scaffold represents a "privileged structure" in medicinal chemistry, serving as a bifurcated entry point for synthesizing complex heteroaromatic drugs. Its utility stems from two distinct reactive handles: the electrophilic C4–Br bond (susceptible to Pd-catalyzed cross-coupling) and the C2-carbamate moiety, which functions simultaneously as a protected amine and a Directed Metalation Group (DMG) for C3 functionalization.

This guide details the synthesis, stability, and orthogonal functionalization of this core, designed for medicinal chemists optimizing kinase inhibitors and GPCR ligands.

Structural Architecture & Synthetic Utility

The core structure, typically tert-butyl (4-bromopyridin-2-yl)carbamate , offers a distinct advantage over its unprotected 2-amino-4-bromopyridine precursor.

  • Electronic Modulation: The electron-withdrawing Boc-carbamate at C2 reduces the electron density of the pyridine ring less drastically than a free amine (which can poison catalysts), while still directing ortho-lithiation.

  • Regioselectivity:

    • Position C4 (Electrophilic): Highly reactive toward oxidative addition by Pd(0), enabling Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

    • Position C3 (Nucleophilic via Lithiation): The carbamate oxygen coordinates alkyllithiums, directing deprotonation selectively to C3 (Directed Ortho Metalation - DoM).

Visualizing the Reactive Landscape

ReactiveLandscape Core 4-Bromopyridine-2-carbamate C4 C4 Position: Pd-Catalyzed Coupling (Suzuki, Stille, Buchwald) Core->C4 High Reactivity (Br) C3 C3 Position: Directed Ortho-Metalation (Electrophile Trapping) Core->C3 DMG Control (Boc) N1 Pyridine Nitrogen: N-Oxidation / Salt Formation Core->N1 Basic Site

Figure 1: Orthogonal reactivity map of the 4-bromopyridine-2-carbamate scaffold.

Synthesis of the Core Scaffold

While 2-amino-4-bromopyridine is commercially available, its conversion to the Boc-carbamate requires precise control to avoid bis-protection (formation of the imide).

Optimized Protocol: Kinetic Deprotonation

Objective: Mono-protection of the exocyclic amine. Mechanism: Using a strong, non-nucleophilic base (NaHMDS) deprotonates the amine completely before the addition of the electrophile (Boc₂O), preventing the kinetic competition that leads to bis-Boc byproducts.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with 2-amino-4-bromopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -5°C.

  • Deprotonation: Add NaHMDS (1.0 M in THF, 2.0 equiv) dropwise over 20 minutes. The solution will turn dark (anion formation). Stir for 30 minutes at -5°C.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Insight: Avoid using DMAP/Et₃N for this specific substrate if high purity is required. The catalytic method often yields 10-15% of the bis-Boc byproduct, which is difficult to separate chromatographically.

Functionalization Strategies
Pillar A: C4-Selective Cross-Coupling (The "Easy" Bond)

The C4-Br bond is electronically activated due to the para-nitrogen atom. Suzuki-Miyaura coupling is the workhorse reaction here.

  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, switch to Pd₂dba₃/XPhos.

  • Base Selection: Use mild bases (Na₂CO₃ or K₃PO₄) to maintain the integrity of the Boc group. Avoid strong hydroxides (NaOH) at high temperatures, which may hydrolyze the carbamate.

Pillar B: C3-Directed Ortho-Metalation (The "Hidden" Bond)

This is the most technically demanding transformation. The carbamate directs lithiation to C3. However, the presence of the C4-Bromine introduces the risk of "Halogen Dance" (base-catalyzed halogen migration).

The Halogen Dance Risk: Upon lithiation at C3, the C4-Br can migrate to C3, shifting the lithium to C4. This equilibrates to the thermodynamically more stable 4-lithio-3-bromo species.

Strategy to Avoid Migration:

  • Perform C4-Coupling First: Install the aryl/alkyl group at C4 before attempting C3 lithiation. This removes the bromine and the risk of migration.

  • Cryogenic Control: If C4-Br must be retained, conduct lithiation at -78°C strictly using LDA (Lithium Diisopropylamide) and quench immediately (<15 mins) with the electrophile.

Comparative Data: Functionalization Efficiency
Reaction TypePositionReagentsKey ChallengeTypical Yield
Suzuki Coupling C4Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Protodebromination if catalyst dies85-95%
Buchwald-Hartwig C4R₂NH, Pd₂dba₃, BINAP, Cs₂CO₃Bis-amination if C2-Boc is labile70-85%
DoM (Lithiation) C3LDA, THF, -78°C, ElectrophileHalogen Dance (Br migration)60-75%
Deprotection N-2TFA/DCM or HCl/DioxanePyridine salt formation>95%
Advanced Workflow: Sequential Functionalization

The following diagram illustrates a sequential workflow for synthesizing a trisubstituted pyridine core, typical in kinase inhibitor development (e.g., modifying the hinge-binding region).

SynthesisWorkflow Start 2-Amino-4-bromopyridine Step1 1. Protection (Boc2O, NaHMDS) Yield: ~96% Start->Step1 Intermediate1 tert-Butyl (4-bromopyridin-2-yl)carbamate Step1->Intermediate1 Step2 2. Suzuki Coupling (C4) (Ar-B(OH)2, Pd cat.) Intermediate1->Step2 Preferred Route (Avoids Halogen Dance) Intermediate2 4-Aryl-2-carbamoylpyridine Step2->Intermediate2 Step3 3. Directed Ortho-Metalation (C3) (LDA, -78°C; then Electrophile E+) Intermediate2->Step3 Product 3-Substituted-4-Aryl-2-Aminopyridine (After Deprotection) Step3->Product

Figure 2: Sequential functionalization workflow prioritizing C4 coupling to ensure scaffold stability.

Detailed Experimental Protocol: C4-Arylation via Suzuki Coupling

Context: This protocol installs an aryl ring at C4, common for extending the pharmacophore into a hydrophobic pocket.

  • Reagents:

    • tert-butyl (4-bromopyridin-2-yl)carbamate (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

    • 2M Aqueous Na₂CO₃ (3.0 equiv)

    • 1,4-Dioxane (0.15 M)

  • Procedure:

    • In a reaction vial, combine the carbamate, boronic acid, and palladium catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution.

    • Heat to 80°C for 4-6 hours. (Monitor by LCMS; look for consumption of starting bromide).

    • Note: Higher temperatures (>100°C) may degrade the Boc group.

    • Cool to room temperature, dilute with water, and extract with EtOAc.

    • Filter through a pad of Celite to remove Pd residues.

    • Concentrate and purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

References
  • Synthesis of Boc-Protected Aminopyridines

    • Canibano, V. et al.
    • ChemicalBook Protocol:

  • Palladium-Catalyzed Cross-Coupling

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
    • Littke, A. F., Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids." Angewandte Chemie Int.[1] Ed., 1998.

  • Directed Ortho-Metalation (DoM)

    • Snieckus, V.[1][2][3] "Directed Ortho Metalation.[1][2][4][5] Tertiary Amide and O-Carbamate Directors." Chemical Reviews, 1990, 90(6), 879–933.

    • Schlosser, M. "The Halogen Dance: A rearrangement of halogenated aromatic compounds." Angewandte Chemie Int.[1] Ed., 2005.[4]

  • Medicinal Chemistry Applications: Lombardo, L. J. et al. "Discovery of N-(2-Chloro-4-pyridyl)ureas as Inhibitors of VEGFR-2." Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. (Demonstrates utility of 2-amino-4-halo pyridine scaffolds).

Sources

Methodological & Application

synthesis of benzyl N-(4-bromopyridin-2-yl)carbamate from 2-amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of benzyl N-(4-bromopyridin-2-yl)carbamate represents a critical protection step in the elaboration of the 2-amino-4-bromopyridine scaffold. This intermediate is frequently utilized in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where the bromine handle allows for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while the amine remains masked.

The Challenge: 2-Aminopyridines possess dual nucleophilic sites: the exocyclic amine and the ring nitrogen. Furthermore, the 4-bromo substituent exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the exocyclic amine compared to unsubstituted pyridine. Standard aqueous Schotten-Baumann conditions often fail or result in low yields due to hydrolysis of the sensitive chloroformate reagent before it can react with the deactivated amine.

The Solution: This protocol utilizes an anhydrous nucleophilic substitution strategy facilitated by an organic base and a hyper-nucleophilic catalyst (DMAP). This approach ensures complete conversion while mitigating the formation of bis-acylated byproducts or unstable ring-nitrogen carbamates.

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism. The base (Triethylamine or Pyridine) serves two roles: neutralizing the HCl byproduct to drive the equilibrium forward and deprotonating the intermediate ammonium species.

Critical Mechanistic Insight: Direct acylation of 2-aminopyridines can kinetically favor the ring nitrogen (N1), forming an unstable acyl-pyridinium species. However, under thermodynamic control and in the presence of base, the proton transfer leads to the stable, neutral exocyclic carbamate. The addition of 4-Dimethylaminopyridine (DMAP) is essential here; it forms a highly reactive N-acylpyridinium intermediate with Benzyl chloroformate (Cbz-Cl), which is more susceptible to attack by the poorly nucleophilic 2-amino-4-bromopyridine.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 2-Amino-4-bromopyridine (Poor Nucleophile) Product Benzyl N-(4-bromopyridin-2-yl)carbamate (Target) SM->Product Nucleophilic Attack Reagent Benzyl Chloroformate (Cbz-Cl) Catalyst DMAP (cat.) Activated Intermediate Reagent->Catalyst Activation Catalyst->SM Acyl Transfer Base TEA / DCM (HCl Scavenger) Base->Product Deacidification

Figure 1: Mechanistic flow of the DMAP-catalyzed carbamoylation.

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No.
2-Amino-4-bromopyridine 173.011.0Substrate84249-14-9
Benzyl chloroformate (Cbz-Cl) 170.591.2 - 1.5Protecting Group501-53-1
Triethylamine (TEA) 101.192.0Base121-44-8
DMAP 122.170.1Catalyst1122-58-3
Dichloromethane (DCM) -SolventAnhydrous75-09-2
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be oven-dried.

  • Perform reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of Cbz-Cl.

Step 1: Solubilization

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Add 2-Amino-4-bromopyridine (1.73 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol).

  • Add anhydrous DCM (50 mL). Stir until fully dissolved. Note: 2-aminopyridines typically have good solubility in chlorinated solvents.

  • Add Triethylamine (2.8 mL, 20.0 mmol) via syringe.

Step 2: Controlled Addition 5. Cool the reaction mixture to 0 °C using an ice/water bath. Cooling is critical to suppress bis-acylation. 6. Add Benzyl chloroformate (Cbz-Cl) (2.14 mL, 15.0 mmol, 50% wt solution in toluene or neat) dropwise over 15 minutes.

  • Observation: A white precipitate (TEA·HCl salts) may begin to form.[3][4]

Step 3: Reaction & Monitoring 7. Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C). 8. Stir for 4–12 hours . 9. Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.

  • Target Mass: [M+H]+ = 307/309 (Br pattern).
  • Starting Material: [M+H]+ = 173/175.
  • If SM remains after 12h: Add an additional 0.2 eq of Cbz-Cl and stir for 2h.

Step 4: Work-up 10. Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 10 minutes to hydrolyze excess Cbz-Cl. 11. Transfer to a separatory funnel. Separate the organic layer.[3][1][5] 12. Extract the aqueous layer with DCM (2 x 20 mL). 13. Combine organic layers and wash with:

  • Water (1 x 30 mL)
  • Brine (1 x 30 mL)
  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude solid.
Purification & Characterization

Purification Strategy: The crude material often contains benzyl alcohol (from hydrolyzed Cbz-Cl) and residual DMAP.

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of 0% → 30% Ethyl Acetate in Hexanes.

  • Elution Order: Benzyl chloride (if any) → Product → Benzyl alcohol → SM/DMAP.

Expected Data:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.45 (m, 5H, Ph), 8.25 (s, 1H, Py-H6), 8.05 (br s, 1H, NH), 7.15 (d, 1H, Py-H5), 5.20 (s, 2H, CH₂-Ph). Note: The NH proton signal can vary broadly.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Deactivated amine (4-Br effect).Increase temperature to reflux (40°C) or switch solvent to THF. Increase DMAP to 0.2 eq.
Bis-acylation Excess Cbz-Cl or high temp.Strictly maintain 0°C during addition. Use exactly 1.1-1.2 eq of Cbz-Cl.
Product Hydrolysis Unstable carbamate.Avoid acidic washes (e.g., 1M HCl) during workup. 2-pyridyl carbamates are acid-sensitive.

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (DCM, SM, Product, Salts) Quench Add Sat. NaHCO3 (Hydrolyze excess Cbz-Cl) Reaction->Quench Separation Phase Separation Quench->Separation OrgLayer Organic Layer (DCM) (Product + Impurities) Separation->OrgLayer AqLayer Aqueous Layer (Salts, TEA-HCl) Separation->AqLayer Wash Wash: Water -> Brine Dry (Na2SO4) OrgLayer->Wash Conc Concentrate in vacuo Wash->Conc Purify Flash Chromatography (Hex/EtOAc) Conc->Purify

Figure 2: Downstream processing and purification workflow.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for Cbz protection stability and conditions).

  • BenchChem. (2025).[3][7] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. (Provides physicochemical properties of the starting material).[3][2][7]

  • Organic Chemistry Portal. (2023). Protection of Amino Groups: Cbz-Protected Amines. (General reactivity of benzyl chloroformate).

  • Beilstein Journals. (2010). Experimental Procedures for Cbz-protection of amines. (Analogous protocols for heterocyclic amines).

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection: Mechanism of Cbz-Cl Reaction.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Benzyl N-(4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of benzyl N-(4-bromopyridin-2-yl)carbamate. This transformation is a critical step in the synthesis of complex nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and drug discovery. We will explore the mechanistic underpinnings of this palladium-catalyzed C-N bond formation, discuss the critical parameters influencing reaction success, and provide a step-by-step experimental procedure. Furthermore, this note addresses the stability of the benzyl carbamate protecting group under the reaction conditions and offers strategies for selective synthesis.

Introduction: The Power of Palladium in C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a revolutionary tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with unprecedented efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction of amines with aryl halides or pseudohalides has largely superseded classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate compatibility.[1] The significance of the Buchwald-Hartwig amination lies in its ability to construct arylamines and their heteroaromatic counterparts, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2]

The reaction detailed herein focuses on a specific, yet broadly applicable, substrate: benzyl N-(4-bromopyridin-2-yl)carbamate. The 2-aminopyridine core is a privileged scaffold in drug design, and the 4-bromo substituent provides a handle for late-stage functionalization via cross-coupling. The benzyl carbamate (Cbz) group serves as a common protecting group for the amine, modulating its reactivity and solubility.[3] Understanding the nuances of the Buchwald-Hartwig amination on this substrate is therefore of considerable interest to researchers in drug development.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then enters the catalytic loop.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[1]

  • Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing a weakly bound ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst which can then re-enter the cycle.[4]

dot digraph "Buchwald-Hartwig Amination Cycle" { graph [fontname="Arial", fontsize=12, label="Figure 1: Catalytic Cycle", labelloc=b, labeljust=c, pad="0.2"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [label="Ar-Pd(II)(L)-Br"]; "Amine Coordination" [label="[Ar-Pd(II)(L)(R₂NH)-Br]"]; "Palladium-Amido Complex" [label="Ar-Pd(II)(L)-NR₂"]; "Product" [shape=ellipse, label="Ar-NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative Addition Complex" [label=" Ar-Br"]; "Oxidative Addition Complex" -> "Amine Coordination" [label=" R₂NH"]; "Amine Coordination" -> "Palladium-Amido Complex" [label=" Base, -HBase⁺Br⁻"]; "Palladium-Amido Complex" -> "Product"; "Palladium-Amido Complex" -> "Pd(0)L" [label=" Reductive\nElimination"]; }

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Design and Optimization

The success of the Buchwald-Hartwig amination of benzyl N-(4-bromopyridin-2-yl)carbamate hinges on the judicious selection of several key reaction parameters.

Catalyst and Ligand Selection

The choice of palladium source and, more critically, the phosphine ligand is paramount. For electron-deficient heteroaromatic halides like 4-bromopyridines, bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective choices. Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or the amine substrate.[2]

  • Ligand: Biarylphosphine ligands such as XPhos, SPhos, or RuPhos have demonstrated broad utility in the amination of challenging heteroaryl halides. Xantphos is another excellent choice, particularly for reactions involving pyridyl substrates, as its wide bite angle can promote the desired reductive elimination.[5][6]

Base and Solvent

The base plays a crucial role in the deprotonation of the coordinated amine. A strong, non-nucleophilic base is typically required.

  • Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this transformation.[5] Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which may be preferable for substrates with base-sensitive functional groups, although they may require higher reaction temperatures.[7]

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base. Toluene and 1,4-dioxane are standard solvents for Buchwald-Hartwig aminations.[2][5] Toluene is often preferred due to its higher boiling point, allowing for a wider range of reaction temperatures.

Temperature and Reaction Time

The reaction temperature and duration are substrate-dependent. Generally, temperatures ranging from 80-110 °C are employed.[7] Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Protocol: Buchwald-Hartwig Amination of Benzyl N-(4-bromopyridin-2-yl)carbamate

This protocol provides a general procedure for the coupling of benzyl N-(4-bromopyridin-2-yl)carbamate with a generic primary or secondary amine.

Materials:

  • Benzyl N-(4-bromopyridin-2-yl)carbamate

  • Amine (primary or secondary)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • Xantphos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add benzyl N-(4-bromopyridin-2-yl)carbamate (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the phosphine ligand (e.g., Xantphos, 0.1 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv) to the reaction mixture.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate or diethyl ether and filter through a pad of Celite® to remove insoluble salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl carbamate.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow", labelloc=b, labeljust=c, pad="0.2"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; "Setup" [label="Combine Reagents\n(Substrate, Amine, Base, Ligand)"]; "Catalyst" [label="Add Pd Precatalyst"]; "Solvent" [label="Add Anhydrous Toluene"]; "Degas" [label="Vacuum/Inert Gas Cycles"]; "Setup" -> "Catalyst" -> "Solvent" -> "Degas"; }

subgraph "cluster_reaction" { label = "Reaction and Workup"; style = "rounded"; bgcolor = "#E6F4EA"; "Heat" [label="Heat to 100-110 °C\n(Monitor by TLC/LC-MS)"]; "Cool" [label="Cool to Room Temperature"]; "Filter" [label="Dilute and Filter\nthrough Celite®"]; "Extract" [label="Aqueous Workup"]; "Heat" -> "Cool" -> "Filter" -> "Extract"; }

subgraph "cluster_purification" { label = "Isolation"; style = "rounded"; bgcolor = "#FEF7E0"; "Dry" [label="Dry and Concentrate"]; "Purify" [label="Column Chromatography"]; "Product" [shape=ellipse, label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Dry" -> "Purify" -> "Product"; }

"Degas" -> "Heat"; "Extract" -> "Dry"; }

Caption: Figure 2: Step-by-step experimental workflow for the amination.

Key Parameters and Expected Outcomes

The following table summarizes the key reaction parameters and provides guidance for optimization.

ParameterRecommended ConditionRationale & Notes
Palladium Precatalyst Pd₂(dba)₃ (2.5-5 mol%) or Pd(OAc)₂ (5-10 mol%)Pd₂(dba)₃ is a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.
Ligand Xantphos or XPhos (5-12 mol%)Bulky, electron-rich ligands are crucial for coupling with electron-deficient pyridines.[5]
Base NaOt-Bu (1.4-2.0 equiv)A strong, non-nucleophilic base is required for efficient deprotonation of the amine.[5]
Solvent Toluene or 1,4-Dioxane (anhydrous)Aprotic, anhydrous solvents are essential. Toluene is often preferred for its higher boiling point.[5]
Temperature 100-110 °CHigher temperatures are often necessary for less reactive amines or when using weaker bases.[7]
Amine Substrate 1.1-1.5 equivalentsA slight excess of the amine is typically used to drive the reaction to completion.

Consideration of Benzyl Carbamate Stability

A critical consideration in this reaction is the stability of the benzyl carbamate (Cbz) protecting group. While generally robust, the Cbz group can be cleaved under certain palladium-catalyzed conditions, particularly those involving hydrogenolysis.[8][9] The standard Buchwald-Hartwig amination conditions described above are generally not reductive and are expected to leave the Cbz group intact.

However, if a hydrogen source is present (e.g., from a side reaction or an impure reagent), or if a transfer hydrogenation-competent catalyst system is inadvertently formed, cleavage of the Cbz group to the free amine can occur. This would result in the formation of the unprotected 2,4-diaminopyridine derivative.

To ensure the Cbz group remains intact:

  • Use high-purity, anhydrous reagents and solvents.

  • Maintain a strictly inert atmosphere to prevent side reactions that could generate hydrogen.

  • Avoid conditions known to promote hydrogenolysis, such as the use of hydride sources.

Conversely, if the unprotected product is desired, a one-pot Buchwald-Hartwig amination followed by in situ or subsequent deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) could be an efficient synthetic strategy.[10]

Conclusion

The Buchwald-Hartwig amination of benzyl N-(4-bromopyridin-2-yl)carbamate is a powerful and versatile method for the synthesis of functionalized 2-aminopyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired C-N coupled product can be achieved. Understanding the mechanistic principles and the stability of the protecting group under the reaction conditions is essential for successful and reproducible outcomes. This guide provides a solid foundation for researchers to apply this important transformation in their synthetic endeavors.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818–830. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry Profession. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules (Basel, Switzerland), 13(4), 818–830. Retrieved from [Link]

  • Nakajima, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2893–2899. Retrieved from [Link]

  • Organic Chemistry. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromopyridine Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a vast number of FDA-approved pharmaceuticals.[1][2] The functionalization of the pyridine ring, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools for this purpose due to their broad functional group tolerance and reliability.[3][4]

However, pyridinic substrates present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This issue is particularly pronounced with electron-rich pyridines and can significantly hinder reaction efficiency.[1][5][6] To overcome this obstacle, a common and effective strategy is the temporary protection of the pyridine nitrogen with an electron-withdrawing group.

This application note provides a detailed guide to the palladium-catalyzed cross-coupling of 4-bromopyridine using a carbamate protecting group. We will explore the rationale behind this strategy, provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and discuss the mechanistic principles that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

The Rationale: Why Protect Pyridine with a Carbamate Group?

The efficacy of palladium-catalyzed cross-coupling hinges on the catalyst's ability to cycle between its Pd(0) and Pd(II) oxidation states.[7] The basic nitrogen atom in an unprotected pyridine can act as a ligand, binding to the palladium center and disrupting this catalytic cycle.

A carbamate group, such as the commonly used tert-butyloxycarbonyl (Boc) group, serves a critical dual function:

  • Electronic Deactivation: As a strong electron-withdrawing group, the carbamate delocalizes the nitrogen's lone pair, reducing its basicity and nucleophilicity.[8][9] This prevents inhibitory coordination with the palladium catalyst.

  • Enhanced Reactivity: By withdrawing electron density from the pyridine ring, the carbamate group makes the C4-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step of the reaction.[10]

This temporary modification transforms a problematic substrate into a reliable and efficient coupling partner. The carbamate can be easily installed prior to the coupling reaction and removed under mild conditions post-functionalization, making it an ideal strategic tool.[8][11]

G cluster_0 Unprotected 4-Bromopyridine cluster_1 Carbamate-Protected 4-Bromopyridine unprotected Pyridine-N Lone Pair pd_catalyst Pd(0) Catalyst unprotected->pd_catalyst Binds Strongly inhibition Catalyst Inhibition (Undesired Coordination) pd_catalyst->inhibition protected Carbamate Group (e.g., Boc) delocalized Delocalized N-Lone Pair protected->delocalized Withdraws e- Density activated_ring Activated C-Br Bond delocalized->activated_ring Enhances Reactivity coupling Efficient Cross-Coupling activated_ring->coupling

Caption: Rationale for using a carbamate protecting group.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[3]

Mechanism Overview

The reaction proceeds via a well-established catalytic cycle involving three key steps:[3][10][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 4-bromopyridine carbamate to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

G pd0 LₙPd(0) ox_add Oxidative Addition pd0->ox_add 4-Br-Py-Carbamate pd2_complex L₂Pd(II)(Py-Carbamate)(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-B(OH)₂ Base pd2_r L₂Pd(II)(Py-Carbamate)(R) transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim product Product (4-Aryl-Pyridine Carbamate) red_elim->product product->pd0 Regenerates Catalyst

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-Boc-4-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser, nitrogen/argon source.

Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add N-Boc-4-bromopyridine, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (1,4-dioxane and water) via cannula or syringe. Causality Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired 4-arylpyridine carbamate.

Data Summary: Representative Suzuki Couplings
EntryArylboronic AcidPd Catalyst (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃9092
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₃PO₄10088
33-Thiopheneboronic acidPd(PPh₃)₄ (3%)K₂CO₃9085
44-Cyanophenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄10095

Yields are representative and may vary based on specific conditions and scale.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, coupling an amine with an aryl halide.[4][14]

Mechanism Overview

Similar to the Suzuki coupling, this reaction follows a catalytic cycle. The key difference is the nature of the nucleophile.[14][15]

  • Oxidative Addition: Pd(0) adds to the C-Br bond of the 4-bromopyridine carbamate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond and the desired product, regenerating the Pd(0) catalyst. An unproductive side reaction, β-hydride elimination, can sometimes compete.[14]

G pd0 LₙPd(0) ox_add Oxidative Addition pd0->ox_add 4-Br-Py-Carbamate pd2_complex L₂Pd(II)(Py-Carbamate)(Br) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord HNR¹R² Base pd2_amido L₂Pd(II)(Py-Carbamate)(NR¹R²) amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim product Product (4-Amino-Pyridine Carbamate) red_elim->product product->pd0 Regenerates Catalyst

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • N-Boc-4-bromopyridine (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.3 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv)

  • Xantphos (or other suitable phosphine ligand) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane, anhydrous

  • Schlenk flask or sealed tube, magnetic stirrer, nitrogen/argon source.

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a strong flow of inert gas, add NaOt-Bu to a dry Schlenk flask or reaction tube with a stir bar. Causality Note: NaOt-Bu is highly hygroscopic and reactive; handling under inert conditions is essential for reproducibility.

  • Reagent Addition: Add the palladium precatalyst (Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos). Add the N-Boc-4-bromopyridine.

  • Solvent and Nucleophile: Seal the vessel. Remove from the glovebox (if used) and add anhydrous, degassed solvent via syringe, followed by the amine nucleophile.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography (often with a hexane/ethyl acetate gradient, sometimes with triethylamine added to the eluent to prevent product streaking on the silica).

Data Summary: Representative Buchwald-Hartwig Aminations
EntryAminePd Precatalyst / Ligand (mol%)BaseTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / Xantphos (2%/4%)NaOt-Bu10094
2AnilinePd(OAc)₂ / BINAP (2%/3%)Cs₂CO₃11087
3BenzylaminePd₂(dba)₃ / BrettPhos (1%/2%)K₃PO₄10091
4CyclohexylaminePd₂(dba)₃ / Xantphos (2%/4%)NaOt-Bu10089

Yields are representative and may vary based on specific conditions and scale.

General Workflow & Deprotection

The overall synthetic sequence involves three key stages: protection, cross-coupling, and deprotection.

G start 4-Bromopyridine protection Step 1: Carbamate Protection (e.g., Boc₂O, DMAP) start->protection protected_sm N-Boc-4-Bromopyridine protection->protected_sm coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) protected_sm->coupling coupled_product Coupled Product (Protected) coupling->coupled_product deprotection Step 3: Deprotection (e.g., TFA or HCl in Dioxane) coupled_product->deprotection final_product Final 4-Substituted Pyridine deprotection->final_product

Caption: General three-step workflow for functionalization.

Protocol for Boc Deprotection:

  • Dissolve the N-Boc-protected pyridine derivative in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid.

  • Neutralize the resulting salt by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to obtain the free base of the final product.

Conclusion

The use of a carbamate protecting group is a robust and highly effective strategy for enabling the palladium-catalyzed cross-coupling of 4-bromopyridine. This approach successfully mitigates catalyst inhibition by the pyridine nitrogen, paving the way for efficient C-C and C-N bond formation via the Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively. The protocols detailed herein are reliable, scalable, and broadly applicable, providing medicinal and synthetic chemists with a powerful toolkit for the construction of diverse libraries of 4-substituted pyridines for drug discovery and development.

References

  • D. J. C. Constable et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • M. Beller et al. (2011). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • G. C. Lloyd-Jones et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • G. C. Lloyd-Jones et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Wikipedia. (2023).
  • P. J. Kocienski. (2016). 15.1.4 Pyridines (Update 2016).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia. (2023). Suzuki reaction. Wikipedia.
  • J. F. Hartwig et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemistry LibreTexts. (2023).
  • Chem-Station. (2014). Carbamate Protective Groups.
  • Master Organic Chemistry. (2018).

Sources

benzyl N-(4-bromopyridin-2-yl)carbamate as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Modular Drug Discovery [1]

Abstract & Strategic Utility

Benzyl N-(4-bromopyridin-2-yl)carbamate (Cbz-protected 2-amino-4-bromopyridine) is a high-value bifunctional scaffold in medicinal chemistry.[1] It addresses a critical bottleneck in the synthesis of kinase inhibitors and GPCR ligands: the "Polyfunctional Pyridine Problem."

Unprotected 2-amino-4-bromopyridines present two primary challenges during palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The free amine (

    
    ) and the pyridine nitrogen can chelate Pd(II) species, arresting the catalytic cycle.
    
  • Promiscuous Reactivity: The free amine is susceptible to competing N-arylation during Buchwald-Hartwig couplings intended for the C4-bromide.[1]

By masking the amine with a Carboxybenzyl (Cbz) group, this intermediate renders the C4-bromide the sole reactive site for oxidative addition, enabling high-yielding Suzuki, Sonogashira, and Heck couplings. Furthermore, the Cbz group offers orthogonal deprotection —it can be removed via hydrogenolysis (neutral conditions) or acidolysis, preserving sensitive functional groups installed at C4.

Synthesis Protocol: Selective Protection

Objective: Synthesize Benzyl N-(4-bromopyridin-2-yl)carbamate from 2-amino-4-bromopyridine while minimizing bis-acylation.

Materials
  • Substrate: 2-Amino-4-bromopyridine (CAS: 84249-14-9)[1][2]

  • Reagent: Benzyl chloroformate (Cbz-Cl) (95%)[1]

  • Base: Pyridine (anhydrous)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve 2-amino-4-bromopyridine (10.0 mmol, 1.73 g) in DCM (50 mL). Add pyridine (12.0 mmol, 0.97 mL) and cool the mixture to 0°C in an ice bath.

  • Addition: Add Cbz-Cl (11.0 mmol, 1.57 mL) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Note: Rapid addition promotes bis-acylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Process Control: Monitor via TLC (30% EtOAc/Hexane). The product (Rf ~0.[3]5) is less polar than the starting amine (Rf ~0.2).

  • Workup: Quench with saturated aqueous

    
     (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, wash with brine, and dry over 
    
    
    
    .
  • Purification:

    • Scenario A (High Purity): Flash column chromatography (SiO2, gradient 10% → 40% EtOAc/Hexanes).

    • Scenario B (Scale-up): Recrystallization from hot Ethanol/Heptane.

  • Yield: Expected yield 75–85% as a white crystalline solid.

Troubleshooting: Bis-Cbz Formation

If TLC shows a high-running spot (bis-protected species), treat the crude residue with


 (2 equiv) in MeOH/THF (1:[1]1) at RT for 1 hour. This selectively cleaves the exocyclic carbamate, reverting the side product to the desired mono-Cbz intermediate.

Workflow Visualization

The following diagram illustrates the strategic positioning of this intermediate in a diversity-oriented synthesis campaign.

G start 2-Amino-4-bromopyridine (Starting Material) intermediate Benzyl N-(4-bromopyridin-2-yl)carbamate (The Intermediate) start->intermediate Cbz-Cl, Pyridine Protection suzuki C4-Aryl Derivative (Suzuki Product) start->suzuki Direct Coupling (Low Yield/Cat. Poisoning) intermediate->suzuki Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling buchwald C4-Amino Derivative (Buchwald Product) intermediate->buchwald HNR2, Pd2(dba)3 Buchwald Coupling drug Final Drug Candidate (Free Amine) suzuki->drug H2, Pd/C Deprotection buchwald->drug HBr/AcOH Deprotection

Caption: Strategic workflow showing the protection-coupling-deprotection sequence. The Cbz group enables efficient C4 diversification before revealing the N2 amine.[1]

Application Protocol: Suzuki-Miyaura Coupling

Context: Installing an aryl group at the C4 position.

Catalyst Selection Table
ParameterStandard ConditionOptimized for Steric Bulk
Catalyst


+ XPhos
Loading 3–5 mol%1–2 mol%
Base

(2M aq)

(Solid)
Solvent Dioxane/Water (4:[1]1)Toluene/Water (10:1)
Temp 80–90°C100°C
Experimental Procedure
  • Charge: In a microwave vial or pressure tube, combine the Cbz-intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Degas: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent: Add degassed 1,4-Dioxane and 2M aqueous

    
     (3.0 equiv).
    
  • Heat: Stir at 90°C for 4–6 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water.[4]

  • Result: The Cbz group remains stable under these basic conditions, yielding the 4-aryl-2-Cbz-aminopyridine.[1]

Deprotection Strategies (The "Exit Strategy")

Choosing the correct deprotection method is vital to prevent unintended degradation of the newly installed C4 moiety.

Method A: Hydrogenolysis (Standard)[1]
  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH, RT.
    
  • Applicability: Best for C4-aryl or C4-alkyl derivatives.[1]

  • Contraindication: Do NOT use if the C4 substituent contains reducible groups (alkenes, nitro, or other halogens).

  • Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond followed by decarboxylation.[1]

Method B: Acidic Cleavage (Preservation Mode)[1]
  • Conditions: 33% HBr in Acetic Acid (RT, 1–2 h) or TFA/Thioanisole.

  • Applicability: Required if you need to retain a halogen elsewhere on the molecule or if the C4 substituent is sensitive to reduction.

  • Mechanism: Protonation of the carbamate carbonyl followed by

    
     attack (by bromide) on the benzylic carbon.
    
Method C: Thiol-Mediated (Chemoselective)[1]
  • Reference: Used in the synthesis of KRAS inhibitors (e.g., Adagrasib intermediates).[5]

  • Conditions: 2-Mercaptoethanol,

    
    , DMAc, 75°C.
    
  • Advantage: Avoids both metal catalysts and strong acids.[6]

References & Validation

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for Cbz formation/cleavage).

  • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds." Angew.[7] Chem. Int. Ed.2011 , 50, 6722. Link[1]

  • Scattolin, T.; Gharbaoui, T.; Chen, C. "Nucleophilic Deprotection of Amine Carbamates."[8] Org.[3][4][8][9][10][11] Lett.2022 , 24, 3736–3740.[8] (Thiol-mediated deprotection relevant to Adagrasib/KRAS synthesis).[1][5] Link[1]

  • Deng, X.; et al. "Synthesis of 2-Amino-4-arylpyridines via Suzuki Coupling."[1] Tetrahedron Lett.[4][8][9]2005 , 46, 199. (Methodology for coupling on aminopyridine scaffolds).

Sources

Application Note: Scalable Synthesis of Benzyl N-(4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis procedure for benzyl N-(4-bromopyridin-2-yl)carbamate Content Type: Application Note & Protocol Role: Senior Application Scientist

Strategic Overview & Rationale

The target molecule, benzyl N-(4-bromopyridin-2-yl)carbamate (Cbz-protected 2-amino-4-bromopyridine), is a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic APIs. The Cbz group serves as a robust amine protecting group that is orthogonal to Boc and Fmoc, stable to acidic conditions used in downstream cross-coupling (e.g., Suzuki-Miyaura), and removable via hydrogenolysis.

Process Challenges

Scaling up the protection of 2-aminopyridines presents specific challenges distinct from aliphatic amines:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine ring, exacerbated by the 4-bromo substituent, significantly lowers the nucleophilicity of the exocyclic amine.

  • Regioselectivity: Competition exists between the exocyclic amine and the pyridine ring nitrogen (N1). Acylation at N1 forms an unstable N-acylpyridinium salt, which must be rearranged or hydrolyzed.

  • Acid Management: The reaction generates HCl, which protonates the unreacted aminopyridine, rendering it unreactive. Efficient acid scavenging is a Critical Process Parameter (CPP).

Route Selection

While anhydrous conditions (Pyridine/DCM) are common in medicinal chemistry, they are suboptimal for scale-up due to pyridine toxicity and difficult workups. This protocol utilizes a Modified Schotten-Baumann Biphasic System (THF/Water/Na₂CO₃) .

Advantages for Scale-Up:

  • Safety: Eliminates the need for bulk pyridine or chlorinated solvents.

  • Thermodynamics: The biphasic nature allows for the precipitation of the product, driving the equilibrium forward.

  • Cost: Uses inexpensive inorganic bases and industrial-grade solvents.

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway, including the potential kinetic trap (N-ring acylation) and the thermodynamic product formation.

ReactionScheme SM 2-Amino-4-bromopyridine (Starting Material) Inter N-Acylpyridinium Intermediate (Kinetic Trap) SM->Inter Fast Attack (N-Ring) Product Benzyl N-(4-bromopyridin-2-yl)carbamate (Thermodynamic Product) SM->Product Slow Attack (Exocyclic N) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Inter Reagent->Product Inter->Product Rearrangement (Heat/Time) Base Na2CO3 (aq) Base->Product Scavenges HCl

Caption: Reaction pathway showing the competition between N-ring acylation (kinetic) and exocyclic amine protection (thermodynamic).

Detailed Scale-Up Protocol

Scale: 100 g Input (2-Amino-4-bromopyridine) Expected Yield: 85-92% Purity target: >98% (HPLC)

Reagents and Equipment
Reagent / MaterialMW ( g/mol )Equiv.[1][2][3][4]Mass/VolDensityRole
2-Amino-4-bromopyridine 173.011.0100.0 gSolidSubstrate
Benzyl Chloroformate (Cbz-Cl) 170.591.2118.3 g (99 mL)1.195Reagent
Sodium Carbonate (Na₂CO₃) 105.992.5153.1 gSolidBase
Tetrahydrofuran (THF) 72.11-500 mL0.889Solvent
Water (Deionized) 18.02-500 mL1.000Solvent
Ethanol (for recrystallization) 46.07-~300 mL0.789Solvent

Equipment:

  • 2 L Jacketed Glass Reactor with overhead stirrer (impeller type: pitch blade).

  • Temperature probe and recirculating chiller.

  • Pressure-equalizing addition funnel (250 mL).

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology
Phase 1: Reactor Setup and Dissolution
  • Charge the 2 L reactor with 100.0 g of 2-Amino-4-bromopyridine .

  • Add 500 mL of THF . Stir at 200 RPM until fully dissolved. The solution should be clear to slightly yellow.

  • Prepare Base Solution: In a separate beaker, dissolve 153.1 g of Na₂CO₃ in 500 mL of water . (Note: Dissolution is endothermic; ensure full solubility before addition).

  • Add the aqueous base solution to the reactor. Increase stirring speed to 350-400 RPM to ensure efficient mixing of the biphasic system.

  • Cool the reaction mixture to 0–5 °C .

Phase 2: Reagent Addition (Critical Step)
  • Charge the addition funnel with 99 mL of Benzyl Chloroformate (Cbz-Cl) .

  • Add Cbz-Cl dropwise over 45–60 minutes .

    • Constraint: Maintain internal temperature < 10 °C .[2]

    • Observation: Gas evolution (CO₂) may occur; ensure reactor is vented to a scrubber.

  • After addition is complete, allow the reaction to stir at 0–5 °C for 30 minutes .

  • Warm the mixture to Room Temperature (20–25 °C) and stir for 4–6 hours .

    • Mechanism Check: Warming promotes the rearrangement of any N-acylpyridinium species to the desired carbamate.

Phase 3: In-Process Control (IPC)
  • Sample: Take a 50 µL aliquot from the organic layer. Quench in MeOH.

  • Analyze: Run HPLC (C18 column, Water/MeCN gradient).

    • Pass Criteria: Starting Material (SM) < 1.0% area.[5]

    • Contingency: If SM > 1%, add 0.1 eq of Cbz-Cl and stir for 2 additional hours.

Phase 4: Work-up and Isolation
  • Stop stirring and allow phases to separate. (If solids have precipitated heavily, proceed directly to filtration—Step 14).

  • If no precipitation: Separate the layers. Extract the aqueous layer with 200 mL EtOAc . Combine organic layers.

  • Solvent Swap/Precipitation:

    • Concentrate the organic phase under vacuum to approx. 30% volume.

    • Add 400 mL of n-Heptane (Anti-solvent) slowly over 30 minutes with stirring.

    • A thick white slurry will form. Cool to 0–5 °C and age for 1 hour.

  • Filtration: Filter the solid using a Buchner funnel.

  • Wash: Wash the cake with 2 x 100 mL of cold water (to remove inorganic salts) followed by 100 mL of cold Heptane/EtOAc (9:1) .

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Phase 5: Purification (Recrystallization)

Note: Only performed if purity < 98%.

  • Dissolve crude solid in minimum hot Ethanol (approx. 3-4 vol).

  • Allow to cool slowly to RT, then to 0 °C.

  • Filter and dry to obtain high-purity crystalline solid.

Scale-Up Workflow Diagram

Workflow Start Start: Charge Reactor (Amine + THF) BaseAdd Add Aqueous Na2CO3 (Biphasic Mix) Start->BaseAdd Cool Cool to 0-5 °C BaseAdd->Cool AddCbz Controlled Addition: Cbz-Cl (T < 10°C) Cool->AddCbz React Reaction: Warm to 25°C (4-6h) AddCbz->React IPC IPC: HPLC Check (SM < 1%) React->IPC IPC->AddCbz Fail (Add 0.1 eq) Workup Phase Separation & Concentration IPC->Workup Pass Cryst Crystallization: Add Heptane Workup->Cryst Filter Filtration & Drying Cryst->Filter

Caption: Operational workflow for the 100g scale synthesis.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (<90%) Cbz-Cl hydrolysis; Low nucleophilicity.Ensure Cbz-Cl quality (fresh bottle). Increase reaction temp to 35°C. Add 5 mol% DMAP (use caution: side reactions).
Bis-Acylation Excess Cbz-Cl; High temperature during addition.Strictly control stoichiometry (1.1–1.2 eq). Keep addition T < 5°C.
Product Color Oxidation of pyridine ring or iron contaminants.Use distilled THF. Wash final cake thoroughly with cold water. Recrystallize from EtOH/Charcoal.
"Oiling Out" Impure product or rapid anti-solvent addition.Seed the mixture with pure crystals before adding Heptane. Add anti-solvent slower.

Safety Information

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic, lachrymator, and corrosive. Reacts with water to form HCl. Handle only in a fume hood.

  • 2-Amino-4-bromopyridine: Irritant. Potential skin sensitizer.

  • Tetrahydrofuran (THF): Flammable. Peroxide former. Ensure peroxide test is negative before use.

References

  • BenchChem. (2025).[1][2][4][6] Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015, 92, 91-102. Retrieved from

  • Highfine Biotech. (2025).[1] Amino protecting group—benzyloxycarbonyl (Cbz).[5][7] Retrieved from

  • Organic Chemistry Portal. (2024). Protection of Amino Groups. Retrieved from

  • PubChem. (2023). Benzyl N-(4-bromopyridin-2-yl)carbamate Compound Summary. Retrieved from

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up chemical reactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Benzyl N-(4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-(4-bromopyridin-2-yl)carbamate presents a dual solubility challenge: high crystal lattice energy (driven by the 2-aminopyridine motif) and high lipophilicity (conferred by the benzyloxycarbonyl "Cbz" group and the bromine substituent). While theoretically soluble in dimethyl sulfoxide (DMSO), users frequently encounter incomplete dissolution, gelation, or precipitation upon storage.

This guide provides a root-cause analysis and validated protocols to overcome these thermodynamic barriers.

Module 1: The Dissolution Challenge (Initial Solubilization)

The Problem

You have added DMSO to the solid, but the solution remains cloudy, contains floating particulates, or forms a viscous gel at the bottom of the vial.

Root Cause Analysis
  • Lattice Energy vs. Solvation Energy: The 2-aminopyridine moiety is a strong hydrogen bond donor/acceptor, leading to the formation of stable intermolecular dimers in the solid state. The energy required to break these crystal lattice bonds often exceeds the initial solvation energy provided by room-temperature DMSO.

  • Kinetic Trapping: The hydrophobic Cbz group can cause "clumping" where the solvent wets the exterior of a powder aggregate but fails to penetrate the core, creating a kinetic barrier to dissolution.

Troubleshooting Protocol

Do not simply add more solvent. Follow this thermodynamic activation sequence.

StepActionTechnical Rationale
1 Vortex (30 sec) Disperses large aggregates to increase surface area for solvent contact.
2 Sonicate (10-15 mins) Critical Step. Ultrasonic cavitation creates local high-energy micro-environments that physically disrupt the crystal lattice, overcoming the lattice energy barrier.
3 Thermal Shift (37°C - 50°C) If sonication fails, heat the solution in a water bath. Limit: 50°C. Higher temperatures risk carbamate thermal decomposition. Heat increases the kinetic energy of the solvent molecules, improving penetration.
4 Visual Inspection Hold the vial against a light source. "Clear" is not enough; look for the "Schlieren effect" (wavy lines), which indicates a concentration gradient and incomplete mixing.

Warning: If the solution is clear when hot but precipitates immediately upon cooling to Room Temperature (RT), you have exceeded the Saturation Limit . You must dilute the stock concentration.[1]

Module 2: Stability & Storage (The "Crash Out" Phenomenon)

The Problem

A previously clear DMSO stock solution shows needle-like crystals or sediment after being stored at -20°C and thawed.

Root Cause Analysis

DMSO Hygroscopicity: DMSO is extremely hygroscopic.[2][3][4][5] Even in a closed tube, repeated opening/closing allows atmospheric moisture to enter.

  • The Mechanism: Water acts as an "anti-solvent" for this hydrophobic carbamate. As water content in DMSO rises (even to 1-2%), the solubility power decreases exponentially, forcing the compound out of solution (precipitation).

  • Freeze-Thaw Nucleation: Freezing promotes crystal nucleation. If the DMSO contains water, ice crystals form first, concentrating the compound in the remaining liquid phase until it crashes out.

Prevention Protocol
  • Single-Use Aliquots: Never store a "master stock" that is freeze-thawed multiple times. Divide the stock into small aliquots (e.g., 50 µL) immediately after preparation.

  • Desiccated Warm-Up: When removing an aliquot from -20°C, let it warm to RT before opening the cap. This prevents condensation from forming inside the tube.

  • The "Rescue" Maneuver: If precipitation occurs, do not vortex immediately. Heat to 37°C for 5 minutes, then sonicate. Vortexing a suspension can cause the solid to stick to the walls above the solvent line, making redissolution impossible.

Module 3: Assay Compatibility (Biological Dilution)

The Problem

When the DMSO stock is added to cell culture media or aqueous buffer, a white cloud (precipitate) forms instantly, reducing the effective concentration and causing assay artifacts.

Root Cause Analysis

The Dielectric Shock: You are moving the compound from a lipophilic environment (DMSO, dielectric constant


) to a hydrophilic one (Water, 

). The hydrophobic Cbz and Bromine groups drive the molecule to aggregate rapidly to minimize water contact (Hydrophobic Effect).
Step-Down Dilution Protocol

Avoid "shocking" the compound with a 1:1000 single-step dilution.

  • Prepare an Intermediate: Dilute the DMSO stock 1:10 into a "transition solvent" (e.g., Ethanol or 50% DMSO/Water) if compatible with your assay.

  • Rapid Dispersion: When adding to the aqueous buffer, submerge the pipette tip below the surface and dispense quickly while swirling the buffer. Dropping it on top creates a high-concentration film that precipitates instantly.

  • Surfactant Support: If the assay allows, pre-condition the buffer with 0.1% Tween-80 or cyclodextrins. These encapsulate the hydrophobic Cbz tail, keeping the molecule in solution.

Visual Troubleshooting Guide

SolubilityFlow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target 10-50 mM) Start->AddDMSO Vortex Vortex 30s AddDMSO->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Sonicate 15 mins (Ultrasonic Bath) Check1->Sonicate No (Cloudy) Success Success: Aliquot & Store (-20°C, Desiccated) Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Heat Heat to 40°C (Max 50°C) Check2->Heat No (Particulates) Check2->Success Yes Check3 Is Solution Clear? Heat->Check3 Check3->Success Yes Fail Fail: Saturation Reached Dilute Stock Check3->Fail No (Precipitate remains)

Figure 1: Decision tree for solubilizing hydrophobic carbamates in DMSO. Note the escalation from mechanical mixing to thermal energy.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is often a better solvent for Cbz-protected amines due to lower viscosity and slightly different polarity. However, DMF is more toxic to biological systems. If you are running cellular assays, stick to DMSO.[6][7] If this is for chemical synthesis, DMF is a valid alternative.

Q: My compound turned yellow after dissolving in DMSO. Is it degraded? A: Not necessarily. 2-aminopyridines can undergo trace oxidation or form charge-transfer complexes in DMSO which may impart a slight yellow tint. However, if the color deepens significantly over time or turns brown, check for degradation (hydrolysis of the carbamate) using LC-MS.

Q: What is the maximum solubility? A: While specific experimental values vary by crystal polymorph, similar Cbz-aminopyridines typically saturate between 50 mM and 100 mM in anhydrous DMSO. We recommend preparing stocks at 10-20 mM to ensure stability against temperature fluctuations.

References

  • Gaylord Chemical. (n.d.). DMSO Physical Properties and Solubility Guidelines. Retrieved from [Link]

  • Ziath. (2017). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. (Discusses solubility of lipophilic drugs).
  • Way, L. (2014). Compound precipitation in high-concentration DMSO solutions.[3][8] Journal of Biomolecular Screening.[8][9] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki--Miyaura cross-coupling reactions with electron-deficient pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often temperamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your path to successful synthesis is both clear and scientifically grounded.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the Suzuki coupling of electron-deficient pyridines.

Q1: Why are Suzuki couplings with electron-deficient pyridines, particularly 2-halopyridines, so challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as "pyridine poisoning."[1][2] This effect is most pronounced for 2-substituted pyridines.[3] Additionally, electron-deficient heteroaryl boron derivatives can exhibit slower rates of transmetalation and are prone to decomposition through protodeboronation.[4]

Q2: What is protodeboronation and how can I prevent it with my electron-deficient pyridine boronic acid?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source, such as water, to replace the boronic acid group with a hydrogen atom.[2][5] This depletes the boronic acid from the catalytic cycle, reducing the yield of the desired product.[2] To minimize this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents, especially the base, are thoroughly dried.[2]

  • Choose the Right Boron Reagent: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[6]

  • Careful Base Selection: While a base is necessary, certain bases in aqueous conditions can promote this side reaction.[2] Anhydrous bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[7]

Q3: I'm observing significant homocoupling of my boronic acid. What causes this and how can I reduce it?

A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction.[2] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2][8] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to yield the homocoupled product.[2] To minimize homocoupling:

  • Strictly Exclude Oxygen: Thoroughly degas all solvents and maintain a rigorous inert atmosphere (argon or nitrogen) throughout the experiment.[2] This can be achieved by sparging the solvent with an inert gas or using freeze-pump-thaw cycles.[2]

  • Use High-Purity Reagents: Ensure your boronic acid is free of impurities that might promote this side reaction.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of electron-deficient pyridines.

Issue 1: Low to No Product Formation

Potential Causes & Step-by-Step Solutions

  • Catalyst Deactivation/Inhibition: The pyridine nitrogen is likely interfering with your palladium catalyst.[1]

    • Solution 1: Switch to a More Robust Ligand. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective.[2] Utilize bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[2] These ligands can help stabilize the palladium catalyst and promote the desired reaction.[7]

    • Solution 2: Increase Catalyst Loading. In some challenging cases, increasing the catalyst loading to as high as 30% may be necessary to overcome catalyst inhibition.[7]

    • Solution 3: Consider a Different Palladium Precursor. If you are using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) state.[2][8] Sometimes, starting with a Pd(0) source like Pd₂(dba)₃ can be beneficial.

  • Ineffective Base: The base is crucial for the transmetalation step, and a weak or unsuitable base will stall the reaction.[9]

    • Solution 1: Screen Stronger, Anhydrous Bases. Weak bases are often ineffective.[2] Stronger bases such as K₃PO₄, Cs₂CO₃, or cesium fluoride (CsF) are frequently required for these couplings.[2][10] Ensure the base is finely ground and anhydrous to maximize its reactivity.[2]

    • Solution 2: Optimize Base Equivalents. Typically, 2-3 equivalents of the base are used.[10]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield.

    • Solution 1: Screen a Range of Solvents. Common solvents for Suzuki couplings include dioxane, toluene, and DMF.[11][12] Sometimes, a switch in solvent can dramatically improve the outcome. For instance, in some systems, changing from dioxane to isopropanol has been shown to improve yields.[10]

    • Solution 2: Consider a Biphasic System. A mixture of an organic solvent (e.g., toluene, dioxane) with an aqueous solution of the base is a common practice.[13] However, for substrates prone to protodeboronation, anhydrous conditions are preferable.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Increase the Reaction Temperature. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may be necessary. Microwave-assisted heating can also be an effective strategy to accelerate the reaction.[12]

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Effective? Check_Catalyst->Check_Base If Yes Solution_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Solution_Ligand If No Check_Solvent_Temp Are Solvent & Temperature Optimized? Check_Base->Check_Solvent_Temp If Yes Solution_Base Use Stronger, Anhydrous Base (e.g., K3PO4, Cs2CO3) Check_Base->Solution_Base If No Solution_Solvent_Temp Screen Different Solvents (Dioxane, Toluene, i-PrOH) Increase Temperature Check_Solvent_Temp->Solution_Solvent_Temp If No Success Improved Yield Check_Solvent_Temp->Success If Yes Solution_Ligand->Check_Base Solution_Base->Check_Solvent_Temp Solution_Solvent_Temp->Success

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Issue 2: Formation of Significant Side Products

Potential Causes & Step-by-Step Solutions

  • Protodeboronation: As discussed in the FAQs, this is a major pathway for boronic acid decomposition.

    • Solution: Employ Anhydrous Conditions and Consider Boronic Esters. Rigorously dry all reagents and solvents. Switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) is a highly effective strategy.[6]

  • Homocoupling: The self-coupling of the boronic acid.

    • Solution: Meticulous Exclusion of Oxygen. Ensure your reaction setup is thoroughly purged with an inert gas, and that all solvents are properly degassed.[2]

  • Dehalogenation of the Pyridine Halide: The starting halide is converted to the corresponding pyridine.

    • Mechanism: After oxidative addition, the palladium complex may react with a hydride source in the reaction mixture (e.g., from an amine base or alcohol solvent) to form a palladium-hydride species. Reductive elimination then yields the dehalogenated pyridine.[8]

    • Solution: Re-evaluate Base and Solvent Choice. If using an amine base or alcohol solvent, consider switching to a non-protic solvent and a carbonate or phosphate base.

Recommended Reaction Conditions: A Comparative Overview

The optimal conditions for Suzuki coupling of electron-deficient pyridines are highly substrate-dependent. The following table provides a summary of successfully employed conditions for different pyridine halides.

Pyridine HalideCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High
3-BromopyridineArylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-100Good
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (Microwave)~70
2-ChloropyridinesAlkyl boronic pinacol estersPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100Excellent

This table is a compilation of representative examples and starting points for optimization.

Experimental Protocols

General Procedure for Suzuki Coupling of a 2-Chloropyridine with an Arylboronic Acid
  • Glassware Preparation: To a flame-dried Schlenk flask, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) and add them to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) via syringe. If using a biphasic system, add degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)-R' L_n Transmetalation->PdII_Diaryl Boronate R'-B(OR)3^- Boronate->Transmetalation Base Base BoronicAcid R'-B(OH)2 Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Sources

Validation & Comparative

HRMS mass spectrometry data for benzyl N-(4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

In the development of pyridine-based kinase inhibitors and GPCR ligands, benzyl N-(4-bromopyridin-2-yl)carbamate (Cbz-protected 2-amino-4-bromopyridine) serves as a critical synthetic intermediate. Its high-resolution mass spectrometry (HRMS) profile is defined by the unique isotopic signature of bromine and the characteristic fragmentation of the benzyloxycarbonyl (Cbz) protecting group.

This guide provides a definitive technical analysis of this compound, comparing Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal workflow for purity assessment and structural validation.

Comparative Performance Matrix
FeatureESI-HRMS (Recommended) APCI-HRMS Relevance
Ionization Efficiency High (Protonation of pyridine N)Moderate to HighESI favors the basic pyridyl nitrogen.
Thermal Stability Excellent ModerateCarbamates can degrade thermally in APCI.
Adduct Formation [M+H]⁺, [M+Na]⁺[M+H]⁺ (Clean)Na⁺ adducts in ESI confirm molecular weight but complicate MS/MS.
LOD (Limit of Detection) < 1 ng/mL~10 ng/mLESI is more sensitive for this polar intermediate.
Fragmentation Control High (CID)Low (In-source fragmentation)ESI preserves the labile Cbz group for MS/MS analysis.

Chemical Identity & Theoretical MS Data

Before analyzing experimental data, the theoretical baseline must be established to validate instrument accuracy.

  • IUPAC Name: Benzyl N-(4-bromopyridin-2-yl)carbamate

  • Molecular Formula: C₁₃H₁₁BrN₂O₂[1]

  • Monoisotopic Mass (⁷⁹Br): 306.0004 Da[1]

  • Monoisotopic Mass (⁸¹Br): 307.9984 Da

Calculated Exact Masses (Positive Ion Mode)
Ion SpeciesFormulam/z (⁷⁹Br)m/z (⁸¹Br)Error Tolerance
Protonated [M+H]⁺ [C₁₃H₁₂BrN₂O₂]⁺307.0077 309.0056 ± 5 ppm
Sodiated [M+Na]⁺ [C₁₃H₁₁BrN₂O₂Na]⁺328.9896330.9876± 5 ppm
Amine Core [Core+H]⁺ [C₅H₆BrN₂]⁺172.9709174.9688Diagnostic Fragment
Tropylium Ion [C₇H₇]⁺91.054291.0542Cbz Marker

Critical Diagnostic: The mass spectrum must exhibit a 1:1 doublet intensity ratio for the molecular ion peaks (m/z 307/309) due to the natural abundance of Bromine isotopes (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%). Deviation from this ratio indicates interference or lack of bromine.

Experimental Protocol: LC-HRMS Workflow

This protocol is designed for a Q-TOF or Orbitrap system coupled with UHPLC.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in Methanol/Water (50:50) + 0.1% Formic Acid to reach ~1 µg/mL.

    • Why: Formic acid ensures protonation of the pyridine nitrogen, enhancing [M+H]⁺ signal in ESI.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Source Parameters (ESI - Positive Mode)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 325°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source Cbz cleavage).

Fragmentation Mechanism & Pathway Analysis[3][4]

Understanding the fragmentation is essential for structural confirmation. The Cbz group typically cleaves to yield a tropylium ion and the free amine (after decarboxylation).

Visualization: MS/MS Fragmentation Pathway[3][4][5]

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 307.0077 (79Br) Intermediate Carbamic Acid Intermediate Parent->Intermediate - Benzyl Tropylium Tropylium Ion [C7H7]+ m/z 91.0542 Parent->Tropylium CID Fragmentation (Benzyl cleavage) Amine 2-Amino-4-bromopyridine [Core+H]+ m/z 172.9709 Intermediate->Amine - CO2 (Fast) Neutral_CO2 Loss of CO2 (44 Da) Neutral_Bn Loss of Benzyl (C7H8)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Benzyl N-(4-bromopyridin-2-yl)carbamate. The loss of the benzyl group and subsequent decarboxylation are the dominant pathways.

Interpretation of MS/MS Spectrum[3][5]
  • m/z 91.0542: Dominant peak at high collision energy (20-40 eV). Confirms the presence of the benzyl group.[3][4]

  • m/z 172.9709 / 174.9688: The base peak in MS/MS. This corresponds to the protonated 2-amino-4-bromopyridine core. The retention of the 1:1 isotopic doublet here confirms the bromine is on the pyridine ring, not the protecting group.

  • Neutral Loss: A mass difference of 134 Da (307 -> 173) corresponds to the loss of the entire Cbz group (PhCH₂OCO- + H).

Comparative Analysis: ESI vs. APCI[6][7][8][9][10]

While ESI is the industry standard for this compound, APCI is a viable alternative under specific conditions.

Workflow Decision Diagram

MethodSelection Start Start: Analyze Cbz-Aminopyridine PolarityCheck Is the sample highly pure? Start->PolarityCheck ESI_Route Select ESI (Positive Mode) PolarityCheck->ESI_Route Yes (Standard) APCI_Route Select APCI (Positive Mode) PolarityCheck->APCI_Route No (Complex Matrix) Result_ESI Outcome: - High Sensitivity - Na+ Adducts likely - Stable Cbz group ESI_Route->Result_ESI Result_APCI Outcome: - Lower Sensitivity - No Na+ Adducts - Risk of thermal degradation APCI_Route->Result_APCI

Figure 2: Decision tree for selecting ionization modes. ESI is preferred for purity analysis; APCI may be used if matrix suppression is high.

Why ESI Wins for Carbamates

Carbamates possess a carbonyl oxygen and an amide nitrogen, making them sufficiently polar for Electrospray Ionization (ESI) .

  • Soft Ionization: ESI transfers the ion into the gas phase with minimal thermal energy, preserving the thermally labile Cbz-nitrogen bond.

  • APCI Risks: The corona discharge and high vaporizer temperature (often >400°C) in APCI can cause premature degradation of the carbamate to the free amine before the ion enters the analyzer, leading to false identification of the starting material (2-amino-4-bromopyridine) rather than the product.

Troubleshooting & Validation

Issue: Missing Bromine Isotope Pattern

  • Cause: If the m/z 307 peak appears without the m/z 309 peak (1:1 ratio), the bromine has likely been lost (dehalogenation) or the peak is an impurity.

  • Solution: Check the "Amine Core" fragment (m/z 173/175). If the doublet exists there, the parent ion assignment might be incorrect (e.g., overlap with a matrix ion).

Issue: High Sodium Adduct [M+Na]⁺ Signal

  • Cause: Common in ESI due to glass solvents or buffers.

  • Solution: While [M+Na]⁺ (m/z 329) confirms MW, it fragments poorly. Add 5 mM Ammonium Formate to the mobile phase to force the [M+H]⁺ or [M+NH₄]⁺ species.

References

  • PubChem. (n.d.). Benzyl 5-bromopyridin-3-ylcarbamate (Isomer Data). National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • EURL-SRM. (2020). Exact Mass Pesticide Database for LC-HRMS (General Fragmentation Rules). EU Reference Laboratories. Retrieved February 13, 2026, from [Link]

  • AxisPharm. (n.d.). Electrospray (ESI) and APCI Mass Analysis Comparison. Retrieved February 13, 2026, from [Link]

Sources

IR Spectroscopy Profiling: Benzyl N-(4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-(4-bromopyridin-2-yl)carbamate is a critical intermediate in the synthesis of kinase inhibitors and peptidomimetics. Its structural integrity hinges on the precise installation of the benzyloxycarbonyl (Cbz) protecting group onto the 2-amino-4-bromopyridine scaffold.

This guide provides an authoritative infrared (IR) spectroscopy profile for this compound. Unlike generic spectral databases, this analysis focuses on the comparative shifts required to validate successful synthesis, distinguishing the product from starting materials (2-amino-4-bromopyridine) and potential byproducts (ureas or isocyanates).

Spectral Analysis & Assignment

The IR spectrum of Benzyl N-(4-bromopyridin-2-yl)carbamate is defined by the interplay between the electron-withdrawing bromine, the pyridine ring, and the resonance-stabilized carbamate linker.

Table 1: Characteristic IR Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityDiagnostic Note
3250 – 3350 N-H (Carbamate)Stretching ($ \nu_{N-H} $)Medium, SharpSinglet. Shifted vs. amine doublet of starting material.
3030 – 3090 C-H (Aromatic)Stretching ($ \nu_{C-H} $)WeakCharacteristic of Benzyl & Pyridine rings.
1700 – 1730 C=O (Carbamate)Stretching ($ \nu_{C=O} $)Strong The "Amide I" equivalent. Key indicator of Cbz protection.
1580 – 1600 C=N / C=C (Pyridine)Ring StretchingMediumPyridine skeletal vibration.
1510 – 1540 N-H (Carbamate)Bending ($ \delta_{N-H} $)Medium"Amide II" band; often couples with C-N stretch.
1200 – 1250 C-O-C (Ester)Asym. StretchingStrongDiagnostic for the carbamate linkage.
1000 – 1080 C-Br / RingMixed ModeMediumAryl bromide signature (often coupled with ring breathing).
690 & 740 Benzyl RingOut-of-Plane BendStrongDiagnostic for mono-substituted benzene (Cbz group).
Detailed Band Interpretation
The Carbamate "Fingerprint" (1700–1730 cm⁻¹)

The carbonyl stretch is the most critical validation marker.

  • Theory: The Cbz group typically exhibits a C=O stretch between 1690–1740 cm⁻¹.

  • Specific Context: In this molecule, the nitrogen is attached to an electron-deficient pyridine ring (further deactivated by the 4-Br). This reduces the donation of the nitrogen lone pair into the carbonyl, potentially shifting the C=O band to higher wavenumbers (closer to 1730 cm⁻¹) compared to aliphatic carbamates.

  • Differentiation: If the band appears >1760 cm⁻¹, suspect residual Benzyl Chloroformate (starting material). If a broad band appears ~1650 cm⁻¹, suspect urea byproduct formation.

The Pyridine/Bromine Interaction
  • Ring Vibrations: The pyridine ring breathing modes (~990 cm⁻¹) are often perturbed by heavy halogen substitution.

  • C-Br Stretch: While the C-Br stretch is formally assigned to 1000–1100 cm⁻¹, it is often obscured by the complex fingerprint region. A more reliable indicator in the absence of mass spectrometry is the preservation of the aromatic substitution pattern bands in the 800–900 cm⁻¹ region (C-H out-of-plane bending for 2,4-disubstituted pyridine).

Comparative Analysis: Product vs. Alternatives

To ensure scientific integrity, one must compare the product spectrum against its precursors.

Table 2: Comparative Shift Analysis
FeatureStarting Material (2-Amino-4-bromopyridine)Reagent (Benzyl Chloroformate)Product (Benzyl N-(4-bromopyridin-2-yl)carbamate)
N-H Region Doublet (3400 & 3300 cm⁻¹) Primary AmineNoneSinglet (~3300 cm⁻¹) Secondary Amide/Carbamate
C=O Region None~1770–1790 cm⁻¹ Acid Chloride1700–1730 cm⁻¹ Carbamate
Fingerprint Pyridine skeletal bands onlyMono-sub benzene bandsCombined Pyridine + Mono-sub Benzyl bands (690/740 cm⁻¹)
Visualizing the Transformation

The following diagram illustrates the spectral evolution from reactants to product, highlighting the "vanishing" and "appearing" bands.

SpectralEvolution SM Start: 2-Amino-4-bromopyridine (NH2 Doublet, No C=O) Reaction Reaction: Nucleophilic Acyl Substitution SM->Reaction Loss of NH2 doublet Reagent Reagent: Cbz-Cl (C=O ~1780, No NH) Reagent->Reaction Shift of C=O (-60 cm-1) Product Product: Benzyl N-(4-bromopyridin-2-yl)carbamate (NH Singlet, C=O ~1720, C-O-C) Reaction->Product Formation of Carbamate Link

Caption: Spectral evolution flow. Note the diagnostic shift of the Carbonyl band and the simplification of the N-H region.

Experimental Validation Protocol

To generate the data described above, follow this standardized protocol. This ensures the spectrum reflects the chemical entity and not artifacts.

Synthesis for Reference Standard
  • Dissolution: Dissolve 2-amino-4-bromopyridine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add Pyridine or

    
     (1.2 eq) to scavenge HCl.
    
  • Protection: Add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0°C.

  • Workup: Wash with dilute HCl (to remove unreacted pyridine amine) and brine.

  • Purification: Recrystallize from EtOH/Hexane. Crucial: Column chromatography can sometimes degrade brominated pyridines; recrystallization is preferred for IR standards.

IR Acquisition Method
  • Technique: ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture interference in the N-H region.

  • Crystal: Diamond or ZnSe.

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 16 scans to resolve weak aromatic overtones.

Troubleshooting Common Impurities
  • Symmetric Urea: If water is present during the reaction, Cbz-Cl can hydrolyze to the unstable carbamic acid, decarboxylate to the amine, and react with isocyanate to form a urea.

    • IR Sign: Broad band ~1650–1660 cm⁻¹ (Urea C=O) instead of sharp 1720 cm⁻¹.

  • Residual Cbz-Cl: Incomplete workup.

    • IR Sign: Sharp peak ~1780 cm⁻¹.

Structural Visualization & Bond Mapping

The diagram below maps the specific molecular vibrations to the chemical structure of the target compound.

BondMap cluster_struct Benzyl N-(4-bromopyridin-2-yl)carbamate NH N-H Stretch 3250-3350 cm-1 CO C=O Stretch 1700-1730 cm-1 COC C-O-C Stretch 1200-1250 cm-1 Br C-Br / Ring 1000-1080 cm-1 Bn Benzyl Out-of-Plane 690 & 740 cm-1

Caption: Mapping of vibrational modes to specific functional groups within the molecule.

References

  • NIST Mass Spectrometry Data Center. "Benzyl carbamate IR Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Perron, V., et al. (2009).[1][2] "Regioselective mono-protection of aromatic amines." Synthesis, 2009(02), 283-289.[1][2] (Protocol for Cbz protection of aniline derivatives).

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3][4] (Authoritative source for C-Br and Pyridine band assignments).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Benzyl N-(4-bromopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Hazard" Protocol

Benzyl N-(4-bromopyridin-2-yl)carbamate is a specialized intermediate often used in cross-coupling reactions (e.g., Suzuki-Miyaura). As with many research-grade intermediates, specific toxicological data (LD50, carcinogenicity) may be sparse or non-existent.

Scientific Rationale for Elevated Safety: This molecule combines three distinct structural motifs that necessitate a Band 3 (Potent/Toxic) containment strategy until proven otherwise:

  • Carbamate Linkage: Structurally related to known sensitizers and cholinesterase inhibitors (though typically less potent than organophosphates).

  • Halogenated Pyridine: Pyridine derivatives are known skin/mucous membrane irritants and can exhibit CNS depressant effects upon high exposure.

  • Benzyl Moiety: Increases lipophilicity, potentially facilitating dermal absorption.

Core Directive: Treat this compound as a Sensitizer and Irritant with potential for Systemic Toxicity via absorption.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in amounts >10 mg.

PPE CategoryMinimum SpecificationScientific Rationale & Causality
Hand Protection (Solids) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Powder Control: Static charge on carbamate powders can cause "fly-off." Double gloving ensures a clean inner layer during doffing, preventing secondary contamination.
Hand Protection (Solutions) Silver Shield / Laminate (under Nitrile)Permeation Resistance: If dissolved in halogenated solvents (DCM/Chloroform), standard nitrile degrades rapidly (<5 mins). Laminate liners provide chemical barrier integrity.
Respiratory Fume Hood (Primary) N95/P100 Mask (Secondary)Aerosol Defense: Primary containment must be engineering controls (Hood). Respirators are a backup for weighing operations where draft might disturb the balance.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Mucosal Protection: Pyridine derivatives are severe eye irritants. Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Body Tyvek® Lab Coat (Closed wrist)Dermal Barrier: Cotton coats absorb liquids and trap powders. Tyvek sheds particulates and resists splashes.[1] Closed wrists prevent sleeve-gap exposure.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls & Setup
  • Verification: Ensure Fume Hood face velocity is 80–100 fpm (feet per minute).

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Carbamate powders are prone to triboelectric charging, leading to dispersal.

  • Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad to capture invisible particulates.

Phase B: Weighing & Transfer (The Critical Step)
  • Don PPE according to the matrix above.

  • Tare Vial: Place the receiving vial in a secondary container (e.g., a beaker) to catch spills.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of stock bottles.

  • Solvent Addition: If creating a stock solution, add solvent slowly down the side of the vial to prevent "puffing" of the solid.

  • Seal: Cap the vial inside the hood before removing it. Wipe the exterior of the vial with a Kimwipe dampened with methanol.

Phase C: Decontamination & Waste
  • Solid Waste: Dispose of contaminated gloves, pads, and spatulas in Hazardous Solid Waste .

  • Liquid Waste: Segregate into Halogenated Organic Waste (due to the Bromine atom). Do not mix with general organic waste if your facility requires halogen separation for incineration.

  • Surface Decon: Wipe the hood surface with a 10% soap/water solution, followed by water. Avoid using pure acetone or DCM for cleaning, as these solvents can dissolve residual carbamate and drive it through glove barriers.

Visualizing the Safety Logic

The following diagram illustrates the "Self-Validating" safety loop. This workflow ensures that a failure in one step is caught by the next.

SafetyLoop cluster_checks Critical Stop Points RiskAssess 1. Risk Assessment (Band 3 Protocol) EngCheck 2. Engineering Check (Hood Velocity >80fpm) RiskAssess->EngCheck Validates Environment PPE 3. PPE Donning (Double Nitrile + Goggles) EngCheck->PPE Validates Barrier Handling 4. Handling/Weighing (Static Control) PPE->Handling Protects Operator Decon 5. Decon & Waste (Halogenated Stream) Handling->Decon Contains Residue Doffing 6. Doffing & Wash (Soap/Water) Decon->Doffing Removes Contaminants Doffing->RiskAssess Feedback Loop (Incident Reporting)

Figure 1: The Closed-Loop Safety Protocol. Note that "Engineering Check" and "PPE" are critical stop points; work cannot proceed if these fail.

Emergency Response

Exposure Scenarios[2][3][4]
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3] Hold eyelids open. The pyridine ring is a lachrymator/irritant; immediate dilution is vital to prevent corneal damage.

  • Skin Contact:

    • Remove contaminated clothing immediately.[1][4][5][6]

    • Wash skin with soap and copious water .[1][2][4][7][8]

    • Contraindication: Do NOT use ethanol or solvents to wash skin; this will increase the absorption rate of the benzyl carbamate.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Spill Cleanup (Solid)[13]
  • Evacuate the immediate area.[1][9]

  • Don full PPE (including respiratory protection).[2][6]

  • Cover the spill with a damp paper towel (to prevent dust) or use a dedicated HEPA vacuum.

  • Place waste in a sealed bag labeled "Toxic Debris."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[10] ACS Committee on Chemical Safety. [Link]

Sources

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